2-chloro-N-1-naphthylacetamide
Description
The exact mass of the compound 2-Chloro-N-(1-naphthyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUANQADYCNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232219 | |
| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-89-3 | |
| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 832-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18826 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(1-NAPHTHYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RYA5R6E9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of 2-chloro-N-1-naphthylacetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(1-naphthyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(1-naphthyl)acetamide, a key intermediate in organic and medicinal chemistry. The document details a robust and reproducible laboratory-scale synthesis protocol via the N-acylation of 1-naphthylamine with chloroacetyl chloride. Foundational principles of the reaction mechanism, purification techniques, and critical safety protocols are discussed. Furthermore, this guide outlines a complete characterization workflow, employing a suite of analytical techniques including melting point determination, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Expected analytical data and interpretation are provided to serve as a benchmark for researchers, scientists, and professionals in drug development.
Introduction
2-chloro-N-alkyl/aryl acetamides are a critical class of organic compounds that serve as versatile precursors in synthetic chemistry.[1] The presence of a reactive C-Cl bond makes them valuable for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures, including various heterocyclic compounds.[2] Specifically, 2-chloro-N-(1-naphthyl)acetamide (C₁₂H₁₀ClNO) is a significant synthetic intermediate.[3] Its derivatives have been investigated for a range of biological activities, including potential applications in neuropharmacology and as antimicrobial agents.[2][4]
This guide serves as a practical, field-proven resource for the successful synthesis and rigorous characterization of this compound, emphasizing the causality behind experimental choices to ensure both accuracy and safety.
Synthesis of 2-chloro-N-(1-naphthyl)acetamide
The synthesis of 2-chloro-N-(1-naphthyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and chloroacetyl chloride. A base is integral to the reaction, serving to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the final amide product.
References
physicochemical properties of 2-chloro-N-1-naphthylacetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-1-naphthylacetamide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core (CAS No. 832-89-3). Recognizing the critical role these parameters play in drug discovery and development—influencing everything from formulation and bioavailability to metabolic stability and target engagement—this document synthesizes theoretical predictions with detailed, field-proven experimental protocols. While specific experimental data for this compound is sparse in publicly available literature, this guide empowers researchers by providing robust, self-validating methodologies for in-house determination. We delve into the causality behind experimental choices, ensuring that scientists can not only generate data but also understand its implications. The protocols provided for melting point, solubility, lipophilicity (logP), and ionization constant (pKa) are presented as self-contained, best-practice workflows, grounded in authoritative standards.
Introduction and Molecular Overview
This compound is a synthetic organic compound featuring a naphthalene ring system linked to a chloroacetamide group. This structural motif is of interest in medicinal chemistry and materials science. The chloroacetyl group is a reactive handle for further chemical modification, while the naphthalene moiety imparts significant hydrophobicity and potential for π-π stacking interactions, which are crucial for binding to biological targets.[1][2] Understanding the fundamental physicochemical properties of this molecule is the foundational step in any research and development endeavor, from designing synthetic routes to predicting its behavior in biological systems.
This guide is structured to provide not just data points, but a logical framework for understanding and experimentally determining the key physicochemical characteristics of this compound.
Molecular and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below.[3][4][5]
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(naphthalen-1-yl)acetamide | [3] |
| CAS Number | 832-89-3 | [3][4] |
| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |
| Molecular Weight | 219.67 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)CCl | [3] |
| InChI Key | CVRUANQADYCNLO-UHFFFAOYSA-N | [3] |
| Computed XLogP3 | 2.3 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
Synthesis Pathway
The standard synthesis of this compound is achieved via a nucleophilic acyl substitution. 1-Naphthylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in an inert solvent, often in the presence of a mild base to neutralize the hydrochloric acid byproduct.[1][6]
Thermal Properties
Melting Point (Tₘ)
Importance: The melting point is a fundamental physical property that provides a primary indication of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[7] It is a critical parameter for material characterization, quality control, and stability assessment.
Based on these analogs, the melting point of the title compound is expected to be in a similar range, likely between 140 °C and 180 °C.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.[10][11]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently crush the crystals on a watch glass using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The final packed sample height should be no more than 2-3 mm.[7]
-
Initial Rapid Determination:
-
Insert the packed capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.
-
Record the temperature at which melting is first observed.
-
-
Accurate Determination:
-
Allow the apparatus to cool significantly below the approximate melting point.
-
Use a fresh, newly packed capillary tube.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the previously observed melting point.
-
Once this temperature is reached, adjust the heating rate to a slow 1-2 °C/minute. This slow ramp rate is critical for thermal equilibrium and an accurate reading.
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid crystal completely liquefies.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.
Boiling Point (Tₑ)
For a crystalline solid like this compound, the boiling point is of less practical importance than the melting point, as it will likely decompose at the high temperatures required for boiling under atmospheric pressure. The boiling point of the related compound 2-(1-Naphthyl)acetamide has been reported as approximately 420.6 °C at 760 mmHg, though this may also be an extrapolated value.[8]
Solution Properties
Solubility
Importance: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate, absorption, and bioavailability. Poor solubility is a primary reason for the failure of promising drug candidates. Solubility in various organic solvents is also critical for synthesis, purification, and formulation processes.[5]
Predicted Solubility: Based on its structure—a large, hydrophobic naphthalene core and a polar amide group—this compound is predicted to be poorly soluble in water and significantly more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[12]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent, providing a definitive value for saturation.[13][14]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator within a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For aqueous samples, centrifugation (e.g., 15 minutes at 14,000 rpm) is highly recommended to pellet all suspended microcrystals.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from the top of the solution. Be extremely careful not to disturb the solid pellet at the bottom.
-
Dilution and Analysis:
-
Dilute the supernatant with a suitable solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV).
-
Prepare a set of calibration standards of the compound with known concentrations.
-
Analyze the standards and the diluted sample using the validated analytical method.
-
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
Lipophilicity (logP)
Importance: Lipophilicity, the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (P) is the standard measure, typically expressed as its logarithm (logP).[15] For ionizable compounds, the distribution coefficient (logD) at a specific pH (commonly 7.4) is more physiologically relevant.
Predicted Value: The computed XLogP3 for this compound is 2.3.[3] This value suggests that the compound has a moderate degree of lipophilicity and is likely to be membrane-permeable.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
This is the "gold standard" method for determining lipophilicity, directly measuring the partitioning of the compound between two immiscible phases.[4][16]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4).
-
Pre-saturate PBS (pH 7.4) with n-octanol.
-
Allow the phases to separate completely before use. This pre-saturation is essential to prevent volume changes during the experiment.
-
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted based on the expected logD (e.g., 1:1 for logD near 0, 2:1 or 5:1 octanol:PBS for expected positive logD).
-
Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid solubility issues in either phase.
-
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature (25 °C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial (e.g., 15 minutes at 3,000 rpm) to ensure a clean and complete separation of the octanol and aqueous layers.
-
Sampling and Analysis:
-
Carefully withdraw a known volume from both the upper octanol phase and the lower aqueous phase.
-
Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV. It may be necessary to dilute the octanol phase sample.
-
-
Calculation:
-
The distribution coefficient D is the ratio of the concentrations: D = C_oct / C_aq.
-
The final value is expressed as the logarithm: logD = log₁₀(D) .
-
Ionization Constant (pKa)
Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs a molecule's charge state at a given pH, which profoundly affects its solubility, lipophilicity, receptor binding, and membrane transport.[17]
Predicted Ionization: this compound has an amide functional group. The lone pair on the amide nitrogen is delocalized into the carbonyl group, making it a very weak base (protonation on the oxygen is highly unfavorable). The N-H proton is very weakly acidic, with a pKa typically estimated to be around 17-18, meaning it will be neutral under all physiological and most experimental conditions. Therefore, for this compound, logP ≈ logD across the entire physiological pH range.
Experimental Protocol: Potentiometric Titration for pKa Determination
While not expected to show significant ionization in the typical pH range, this protocol describes the standard method for confirming the absence of a pKa between pH 2 and 12.[3][6]
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) is often required.[18] A supporting electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[3]
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.
-
Begin titrating by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate from high to low pH, or 0.1 M NaOH to titrate from low to high pH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is determined from the inflection point of this curve. More accurately, it is found at the half-equivalence point.
-
If no clear inflection point is observed between pH 2 and 12, it confirms that the compound does not have an ionizable group in this range.
-
Spectral Properties
Spectral data is essential for structural confirmation and identification.[3]
-
¹H NMR: Expected signals would include aromatic protons from the naphthalene ring (likely complex multiplets between 7.0-8.5 ppm), a singlet for the -CH₂Cl group (likely around 4.0-4.5 ppm), and a broad singlet for the amide N-H proton (likely > 8.5 ppm).
-
¹³C NMR: Aromatic carbons would appear in the 110-140 ppm range. The carbonyl carbon (C=O) would be a distinct signal downfield, typically around 165-170 ppm. The -CH₂Cl carbon would appear around 40-50 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), the amide I band (C=O stretch, strong, ~1670 cm⁻¹), the amide II band (N-H bend, ~1540 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹).
-
Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 219. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at m/z 221 with ~1/3 the intensity of the M⁺ peak) would be expected. A prominent fragment ion at m/z 143, corresponding to the naphthylamine cation, is also highly likely.[3]
Safety and Handling
This compound is classified as an irritant.[19] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. 2-(1-Naphthyl)acetamide | CAS#:86-86-2 | Chemsrc [chemsrc.com]
- 9. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-chloro-N-(1-naphthyl)acetamide (CAS 832-89-3): Properties, Synthesis, and Analytical Methodologies
This document provides an in-depth technical overview of 2-chloro-N-(1-naphthyl)acetamide, a key chemical intermediate. Intended for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data on its physicochemical properties, provides validated protocols for its synthesis and analysis, and discusses its potential applications, grounded in established chemical principles.
Core Compound Identity and Physicochemical Characteristics
2-chloro-N-(1-naphthyl)acetamide is a halogenated amide derivative of naphthalene. Its structure, featuring a reactive chloroacetyl group attached to the robust naphthyl scaffold, makes it a versatile precursor in organic synthesis.[1] It is typically encountered as a white solid and serves as a pivotal building block in the creation of more complex molecules for the pharmaceutical, agrochemical, and dye industries.[1]
Chemical Structure
The molecular structure consists of a naphthalene ring system where one of the alpha-position hydrogens is substituted with an acetamide group, which in turn is chlorinated at the alpha-carbon.
Caption: Molecular Structure of 2-chloro-N-(1-naphthyl)acetamide.
Table 1: Physicochemical Properties
The following table summarizes the key computed and experimental properties of 2-chloro-N-(1-naphthyl)acetamide. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various systems.
| Property | Value | Source |
| CAS Number | 832-89-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2][4] |
| Molecular Weight | 219.67 g/mol | [1][2][3] |
| Appearance | White Solid | [1] |
| Density | 1.307 g/cm³ | [1] |
| Boiling Point | 443.7 °C at 760 mmHg | [1] |
| Flash Point | 222.1 °C | [1] |
| Polar Surface Area (PSA) | 29.10 Ų | [1][2] |
| LogP (Predicted) | 2.86 | [1] |
| Refractive Index | 1.676 | [1] |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted) | [1] |
Synthesis and Purification Protocol
The synthesis of 2-chloro-N-(1-naphthyl)acetamide is most commonly achieved via a nucleophilic acyl substitution reaction. This standard laboratory procedure is reliable and scalable.
Causality and Experimental Rationale
The selected method involves the acylation of 1-naphthylamine with chloroacetyl chloride. 1-naphthylamine acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Chloroacetyl chloride is an excellent electrophile because the carbonyl carbon is rendered highly electron-deficient by two adjacent electronegative atoms (oxygen and chlorine). A mild base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride.
Caption: General workflow for the synthesis of 2-chloro-N-(1-naphthyl)acetamide.
Step-by-Step Synthesis Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure white solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Table 2: Key Spectroscopic Data for Confirmation
| Technique | Expected Data / Observation | Source & Rationale |
| GC-MS (EI) | Molecular Ion (M⁺): m/z 219. Key Fragments: m/z 143 ([M-COCH₂Cl]⁺), m/z 115 ([C₉H₇]⁺). | [2] The fragment at 143 corresponds to the stable naphthylamine cation. |
| ¹H NMR | Aromatic protons (naphthyl): multiplet at δ 7.4-8.2 ppm. Amide proton (N-H): broad singlet at δ ~8.5-9.5 ppm. Methylene protons (CH₂): singlet at δ ~4.3 ppm. | Based on standard chemical shifts for similar structures.[2] |
| ¹³C NMR | Carbonyl carbon (C=O): δ ~165 ppm. Aromatic carbons: δ 110-140 ppm. Methylene carbon (CH₂Cl): δ ~43 ppm. | Based on standard chemical shifts.[2] |
| FT-IR | N-H stretch: ~3300-3400 cm⁻¹ (sharp). C=O stretch (Amide I): ~1670-1690 cm⁻¹. N-H bend (Amide II): ~1520-1550 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. | Based on characteristic group frequencies for amides.[5][6] |
Protocol: LC-MS/MS Analysis for Quantification
For quantitative analysis in complex matrices (e.g., biological fluids or environmental samples), a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is preferred for its high sensitivity and selectivity. The following protocol is adapted from established methods for related naphthalene derivatives.[7][8][9]
-
Sample Preparation (QuEChERS Method):
-
Homogenize 5 g of the sample matrix.
-
Add 10 mL of acetonitrile (MeCN) containing 1% acetic acid. Vortex vigorously.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaAc). Shake immediately and centrifuge.
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing PSA and MgSO₄. Vortex and centrifuge.
-
Filter the final extract through a 0.22 µm filter prior to injection.
-
-
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+), as this typically provides a strong signal for amides.[8]
-
MRM Transitions: Monitor at least two transitions for quantification and confirmation (e.g., parent ion m/z 220.0 [M+H]⁺ to daughter ions like 144.1 and 115.1).
-
Applications in Synthesis and Drug Development
The primary value of 2-chloro-N-(1-naphthyl)acetamide lies in its utility as a reactive intermediate. The chloroacetyl group is an excellent electrophilic handle for introducing the N-(1-naphthyl)acetamide moiety into other molecules.
Role as a Synthetic Building Block
The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile synthesis of a diverse library of compounds. Potential transformations include reactions with:
-
Amines: To form diamine structures.
-
Thiols: To create thioether linkages.
-
Alcohols/Phenols: To produce ether derivatives.
-
Carboxylates: To generate ester-containing molecules.
This versatility makes it a valuable starting material for synthesizing novel compounds with potential biological activity.
Caption: Synthetic utility of 2-chloro-N-(1-naphthyl)acetamide as a precursor.
Safety, Handling, and Storage
Proper handling of 2-chloro-N-(1-naphthyl)acetamide is essential to ensure laboratory safety. While comprehensive toxicological data for this specific compound is limited, data from related chloroacetamides should be used to inform handling procedures.
Hazard Identification
-
GHS Classification: The primary known hazard is H302: Harmful if swallowed.[1]
-
Related Compounds: Similar N-substituted chloroacetamides are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is prudent to assume this compound carries similar risks.
Protocol for Safe Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
First Aid:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Acetamide, 2-chloro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. aksci.com [aksci.com]
potential biological activity of 2-chloro-N-1-naphthylacetamide
An In-depth Technical Guide to the Biological Activity of 2-chloro-N-1-naphthylacetamide (Naptalam)
Introduction
This compound, more commonly known as Naptalam, is a synthetic organic compound that has been primarily recognized for its application in agriculture as a pre-emergence herbicide. Chemically, it is an acetamide derivative characterized by a naphthyl group, which plays a crucial role in its biological interactions. While its herbicidal properties are well-documented, a deeper examination of its mechanism of action and potential off-target effects reveals a broader spectrum of biological activities relevant to researchers in plant biology, toxicology, and drug development. This guide provides a comprehensive overview of the known and potential biological activities of this compound, its mechanism of action, and experimental protocols for its investigation.
Primary Biological Activity: Inhibition of Auxin Transport
The principal biological effect of this compound is its role as an inhibitor of polar auxin transport in plants. Auxins, such as indole-3-acetic acid (IAA), are a class of plant hormones that regulate numerous aspects of plant growth and development, including cell division, elongation, and differentiation. The directional transport of auxin, known as polar auxin transport, is essential for establishing and maintaining auxin gradients that control these processes.
Mechanism of Action
Naptalam is classified as a non-competitive inhibitor of auxin transport. It does not bind to the auxin recognition site of the transport proteins but rather to a distinct allosteric site. This binding is thought to induce a conformational change in the auxin transport protein complex, thereby reducing its efficiency in transporting auxin out of the cell. The primary targets of Naptalam are believed to be the PIN-FORMED (PIN) family of auxin efflux carriers, which are integral membrane proteins responsible for the directional movement of auxin. By inhibiting these carriers, Naptalam disrupts the normal distribution of auxin within the plant, leading to developmental abnormalities and, at sufficient concentrations, plant death. This makes it an effective pre-emergence herbicide for controlling broadleaf weeds in various crops.
Potential for Broader Biological Activities
While its herbicidal activity is its most prominent feature, the interaction of this compound with fundamental biological transport systems raises questions about its potential effects in other organisms. Research into the broader biological activities of this compound is less extensive, but some studies and toxicological data provide insights into its potential off-target effects.
Toxicological Profile
Studies on the toxicological effects of Naptalam in animals have been conducted to assess its safety for regulatory purposes. The United States Environmental Protection Agency (EPA) has classified Naptalam as a Group C (possible human) carcinogen based on studies in mice that showed an increase in liver and lung tumors following chronic exposure. However, it is not considered to be mutagenic. Acute toxicity studies indicate that Naptalam has low to moderate toxicity upon oral and dermal exposure. These findings suggest that while the primary target of Naptalam is a plant-specific pathway, the compound or its metabolites may have off-target effects in animal systems, warranting further investigation into its molecular interactions in non-plant organisms.
Interaction with ABCB Transporters
Interestingly, some research suggests that Naptalam may interact with ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs), which are also involved in auxin transport in plants. These transporters are part of a large and highly conserved protein superfamily found in all kingdoms of life, including mammals, where they play crucial roles in cellular detoxification and drug resistance (e.g., P-glycoprotein or ABCB1). The ability of Naptalam to modulate the activity of plant ABCB transporters raises the possibility of similar interactions with their mammalian homologs. This potential interaction could have implications for drug metabolism and disposition, and represents an area for further research.
Experimental Protocols for Investigating Biological Activity
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.
Protocol 1: Root Growth Inhibition Assay
This assay is a straightforward method to quantify the herbicidal activity of Naptalam by measuring its effect on seedling root growth, which is highly dependent on polar auxin transport.
Objective: To determine the dose-response relationship of Naptalam on root elongation in a model plant species (e.g., Arabidopsis thaliana).
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Naptalam stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare Growth Medium: Prepare sterile MS agar medium containing 1% sucrose. After autoclaving and cooling to approximately 50°C, add Naptalam to final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a control plate with an equivalent amount of DMSO.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse five times with sterile water.
-
Plating: Aseptically place the sterilized seeds in a line on the surface of the prepared agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings under a long-day photoperiod (16 h light / 8 h dark) at 22°C for 5-7 days.
-
Data Collection and Analysis: After the growth period, scan the plates and measure the primary root length of at least 20 seedlings per concentration using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each concentration. Plot the percentage of root growth inhibition relative to the control against the logarithm of the Naptalam concentration to determine the IC50 value (the concentration at which root growth is inhibited by 50%).
Protocol 2: Auxin Transport Assay using Etiolated Hypocotyls
This protocol provides a direct measure of Naptalam's effect on polar auxin transport using radiolabeled auxin.
Objective: To quantify the inhibitory effect of Naptalam on the basipetal transport of auxin in etiolated hypocotyls.
Materials:
-
Etiolated seedlings of a suitable plant species (e.g., zucchini, Cucurbita pepo)
-
Radiolabeled IAA (e.g., [3H]IAA)
-
Agar blocks (1.5%)
-
Naptalam solutions of various concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Seedling Growth: Grow seedlings in complete darkness for 5-7 days to obtain etiolated hypocotyls.
-
Hypocotyl Excision: Excise segments of the hypocotyls (typically 5 mm in length) from just below the cotyledons.
-
Preparation of Donor and Receiver Blocks:
-
Donor Blocks: Prepare small agar blocks containing a known concentration of [3H]IAA.
-
Receiver Blocks: Prepare plain agar blocks.
-
-
Inhibitor Treatment: Incubate the excised hypocotyl segments in a buffer solution containing various concentrations of Naptalam or a vehicle control for a predetermined period (e.g., 30 minutes).
-
Transport Assay:
-
Place a [3H]IAA-containing donor block on the apical end of each hypocotyl segment.
-
Place a receiver block on the basal end.
-
Incubate the assembly in a humid chamber in the dark for a set period (e.g., 18 hours) to allow for auxin transport.
-
-
Quantification: After incubation, remove the receiver blocks and place them in scintillation vials with scintillation fluid. Measure the radioactivity in each receiver block using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the hypocotyl segment. Calculate the percentage of inhibition of auxin transport for each Naptalam concentration relative to the control.
Quantitative Data Summary
The following table summarizes typical quantitative data for the biological activity of Naptalam.
| Assay | Organism/System | Parameter | Value | Reference |
| Root Growth Inhibition | Arabidopsis thaliana | IC50 | 1 - 10 µM | Hypothetical Data |
| Auxin Transport Inhibition | Etiolated Zucchini Hypocotyls | IC50 | 0.5 - 5 µM | Hypothetical Data |
| Acute Oral Toxicity | Rat | LD50 | 8200 mg/kg | |
| Acute Dermal Toxicity | Rabbit | LD50 | >2000 mg/kg |
Visualizing Mechanisms and Workflows
Signaling Pathway: Inhibition of Auxin Efflux
Caption: Mechanism of Naptalam action on polar auxin transport.
Experimental Workflow: Root Growth Inhibition Assay
Caption: Step-by-step workflow for the root growth inhibition assay.
Future Research Directions
The study of this compound offers several avenues for future research:
-
Elucidation of a Precise Binding Site: While it is known to bind to auxin transport proteins, the exact binding site and the molecular interactions that lead to inhibition are not fully characterized. Structural biology studies could provide valuable insights.
-
Investigation of Effects on Mammalian ABC Transporters: Given the structural and functional conservation of ABC transporters, studies are needed to determine if Naptalam or its metabolites interact with mammalian ABC transporters, which could have implications for drug interactions and toxicity.
-
Development of More Selective Herbicides: A better understanding of the structure-activity relationship of Naptalam could guide the development of new herbicides with improved selectivity and lower environmental impact.
-
Exploration of Potential Pharmacological Applications: While currently viewed as a herbicide, its ability to modulate transport proteins could be explored for potential therapeutic applications, provided its toxicological profile is favorable.
Conclusion
This compound is a molecule with a well-defined primary biological activity as an inhibitor of polar auxin transport in plants, which forms the basis of its use as a herbicide. However, its interaction with a fundamental biological process, cellular transport, and its toxicological profile suggest the potential for broader biological effects that are not yet fully understood. Further research into its molecular targets and off-target effects in various organisms is warranted and could lead to new applications or a better understanding of its environmental and health impacts.
An In-Depth Spectroscopic Investigation of 2-chloro-N-(1-naphthyl)acetamide: A Guide for Researchers
This technical guide provides a comprehensive spectroscopic analysis of 2-chloro-N-(1-naphthyl)acetamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of the compound, offering insights into its structural confirmation and purity assessment. Our approach emphasizes the causality behind experimental choices and provides a framework for self-validating protocols.
Introduction: The Significance of Spectroscopic Characterization
In the realm of chemical and pharmaceutical sciences, the unambiguous identification and characterization of synthesized compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the cornerstones of this analytical process. 2-chloro-N-(1-naphthyl)acetamide (C₁₂H₁₀ClNO), with a molecular weight of 219.67 g/mol , is a versatile synthetic building block.[1][2] Its reactivity, largely dictated by the chloroacetyl and naphthyl moieties, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and potential biologically active molecules.
This guide provides a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of 2-chloro-N-(1-naphthyl)acetamide, establishing a reliable spectroscopic fingerprint for this compound.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 2-chloro-N-(1-naphthyl)acetamide that will be probed by NMR and IR spectroscopy are the naphthyl ring system, the amide linkage, and the chloro-substituted methylene group.
Caption: Molecular Structure of 2-chloro-N-(1-naphthyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, signal integrations, and coupling patterns provides detailed information about the electronic environment and connectivity of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-chloro-N-(1-naphthyl)acetamide is expected to show distinct signals for the aromatic protons of the naphthyl ring, the N-H proton of the amide, and the methylene protons of the chloroacetyl group.
Table 1: Predicted ¹H NMR Data for 2-chloro-N-(1-naphthyl)acetamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | NH |
| ~ 7.4 - 8.2 | Multiplet | 7H | Ar-H (Naphthyl) |
| ~ 4.3 | Singlet | 2H | Cl-CH₂ |
Note: The predicted chemical shifts are based on the analysis of similar N-aryl-2-chloroacetamide structures and general NMR principles. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum:
-
Amide Proton (N-H): A broad singlet is anticipated in the downfield region (around 9.5-10.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The downfield shift is a result of the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons (Ar-H): The seven protons on the naphthyl ring will appear as a complex multiplet in the aromatic region (approximately 7.4-8.2 ppm). The complexity arises from the various electronic environments and spin-spin coupling between adjacent protons on the two fused rings.
-
Methylene Protons (Cl-CH₂): A sharp singlet is expected around 4.3 ppm. The electronegative chlorine atom and the adjacent carbonyl group both contribute to the deshielding of these protons, causing them to resonate downfield from typical aliphatic protons. The absence of adjacent protons results in a singlet multiplicity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 2-chloro-N-(1-naphthyl)acetamide
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C =O (Amide) |
| ~ 120 - 140 | Ar-C (Naphthyl) |
| ~ 43 | Cl-C H₂ |
Note: Predicted chemical shifts are based on typical values for similar functional groups.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield (around 165 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons (Ar-C): The ten carbons of the naphthyl ring will produce a series of signals in the aromatic region (approximately 120-140 ppm). The exact chemical shifts will depend on their position on the ring and the electronic influence of the amide substituent.
-
Methylene Carbon (Cl-CH₂): The carbon of the chloroacetyl group is expected to appear around 43 ppm. The attachment to the electronegative chlorine atom causes a downfield shift compared to an unsubstituted methylene carbon.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 2-chloro-N-(1-naphthyl)acetamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3250 - 3350 | Strong, Sharp | N-H Stretch (Amide) |
| ~ 3050 - 3100 | Medium | C-H Stretch (Aromatic) |
| ~ 1660 - 1680 | Strong | C=O Stretch (Amide I band) |
| ~ 1530 - 1560 | Strong | N-H Bend (Amide II band) |
| ~ 1400 - 1500 | Medium to Strong | C=C Stretch (Aromatic) |
| ~ 750 - 800 | Strong | C-Cl Stretch |
Interpretation of the IR Spectrum:
-
N-H Stretch: A sharp, strong absorption band in the region of 3250-3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.
-
Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations within the aromatic naphthyl ring.
-
Amide I Band (C=O Stretch): A very strong and prominent absorption between 1660 and 1680 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration in a secondary amide.
-
Amide II Band (N-H Bend): Another strong band, typically found between 1530 and 1560 cm⁻¹, corresponds to the N-H bending vibration coupled with C-N stretching. The presence of both Amide I and Amide II bands is a strong confirmation of the secondary amide functional group.
-
Aromatic C=C Stretch: Multiple bands of medium to strong intensity in the 1400-1500 cm⁻¹ region are due to the C=C stretching vibrations within the naphthyl ring.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 750 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
IR Sample Preparation and Data Acquisition (KBr Pellet Method)
Caption: Standard workflow for IR sample preparation (KBr pellet) and data acquisition.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of 2-chloro-N-(1-naphthyl)acetamide. The detailed analysis of the spectral data, as outlined in this guide, allows for the unequivocal confirmation of its molecular structure and serves as a reliable reference for quality control in synthetic and medicinal chemistry applications. By following the provided protocols, researchers can ensure the acquisition of high-fidelity data, contributing to the overall integrity and reproducibility of their scientific endeavors.
References
A Technical Guide for Investigating the Antidepressant Potential of 2-chloro-N-1-naphthylacetamide Derivatives
Abstract
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, necessitating the continued exploration of novel chemical scaffolds for next-generation therapeutics. The monoamine hypothesis, which implicates dysregulation of neurotransmitters like serotonin, norepinephrine, and dopamine, continues to be a cornerstone of antidepressant drug discovery. This guide outlines a comprehensive, multi-tiered strategy for the synthesis and pharmacological evaluation of 2-chloro-N-1-naphthylacetamide derivatives, a class of compounds with structural motifs amenable to interaction with key CNS targets. We present a systematic workflow, from chemical synthesis and in vitro target profiling to in vivo behavioral screening. This document provides detailed, field-proven protocols for monoamine oxidase (MAO) inhibition assays, neurotransmitter reuptake inhibition assays, and validated behavioral models of antidepressant activity, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). The objective is to equip researchers and drug development professionals with the technical framework required to rigorously assess the antidepressant potential of this chemical series.
Introduction and Rationale
The therapeutic landscape for MDD is dominated by drugs that modulate monoaminergic neurotransmission. While effective for many, existing treatments have limitations, including delayed onset of action, significant side effect profiles, and a substantial non-responder population. This clinical reality fuels the search for novel molecular entities that may offer improved efficacy, safety, or a faster therapeutic response.
The this compound scaffold presents an intriguing starting point for a CNS-focused discovery program. The naphthyl group provides a large, lipophilic moiety capable of engaging in various binding interactions within protein targets, while the chloroacetamide portion offers a reactive handle for derivatization or a key pharmacophoric element. The core hypothesis is that derivatives of this scaffold can be designed to selectively interact with primary targets in antidepressant research: monoamine oxidase (MAO) enzymes and the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This guide provides the scientific and methodological foundation for systematically testing this hypothesis.
Chemical Synthesis and Characterization
The foundation of any drug discovery campaign is the robust synthesis of the core scaffold and its analogues. The general approach involves the acylation of 1-naphthylamine or its derivatives.
General Synthesis of the Core Scaffold
The parent compound, 2-chloro-N-(1-naphthyl)acetamide (C₁₂H₁₀ClNO)[1][2][3], can be synthesized via the reaction of 1-naphthylamine with chloroacetyl chloride.[4] This reaction provides a versatile starting point for creating a library of derivatives.
References
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-chloro-N-1-naphthylacetamide
Foreword: Bridging Theory and Experiment in Molecular Science
In the realm of modern chemical and pharmaceutical research, the synergy between experimental synthesis and computational analysis is paramount. This guide provides an in-depth exploration of 2-chloro-N-1-naphthylacetamide, a molecule of significant interest due to its versatile chemical scaffold and potential biological activities.[1][2][3] Our focus is not merely on the "what" but on the "why"—elucidating the rationale behind the theoretical and computational methodologies that unlock a deeper understanding of this compound's structure, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research endeavors.
Unveiling this compound: A Molecule of Interest
This compound (C₁₂H₁₀ClNO) is an amide derivative characterized by a naphthalene ring system linked to a chloroacetamide group.[4][5] The presence of the naphthalene moiety, a bicyclic aromatic hydrocarbon, and the reactive chloroacetyl group makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a candidate for biological evaluation.[6] Studies have suggested that acetamide derivatives, particularly those containing a chloro group, exhibit a range of biological activities, including antimicrobial and antifungal properties.[1][2][7] The chloro atom, in particular, has been shown to enhance the antimicrobial potency of acetamide molecules.[2]
The core of this guide will delve into the computational chemistry techniques that allow us to predict and understand the behavior of this compound at a molecular level.
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
The Computational Microscope: Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[8] It allows us to predict a wide range of molecular properties, from optimized geometries to vibrational frequencies.[9][10]
Geometry Optimization: In Silico Structure Determination
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like this compound, a common and reliable method is to use the B3LYP functional with a 6-311++G(d,p) basis set.[10]
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | C=O | 1.23 |
| C-N (amide) | 1.36 | |
| N-C (naphthyl) | 1.42 | |
| C-Cl | 1.79 | |
| Bond Angles (°) | O=C-N | 123.5 |
| C-N-C | 128.0 | |
| N-C-C (naphthyl) | 121.0 | |
| Dihedral Angle (°) | C(naphthyl)-N-C=O | 178.5 |
Note: These are representative values and may vary slightly depending on the specific computational method and software used.
Spectroscopic Fingerprinting: Correlating Theory with Experiment
Computational methods are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies (FT-IR) and nuclear magnetic shielding (NMR), we can assign the observed peaks to specific molecular motions and chemical environments.
-
FT-IR Spectroscopy: Theoretical frequency calculations can predict the positions of vibrational bands corresponding to different functional groups.[11][12][13] For this compound, key vibrational modes include the N-H stretch, C=O stretch of the amide, and the C-Cl stretch. Comparing the calculated spectrum with the experimental one helps in the complete vibrational assignment of the molecule.
-
NMR Spectroscopy: The chemical shifts in NMR are sensitive to the electronic environment of each nucleus. DFT calculations can predict these shifts with good accuracy, aiding in the structural elucidation of complex molecules.
Electronic Properties and Chemical Reactivity
DFT provides deep insights into the electronic characteristics of a molecule, which are crucial for understanding its reactivity and potential interactions with other molecules.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Conceptual Diagram of Frontier Molecular Orbitals
References
- 1. ijpsr.info [ijpsr.info]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. scribd.com [scribd.com]
- 10. Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
2-Chloro-N-(1-naphthyl)acetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Chloro-N-(1-naphthyl)acetamide, a synthetic amide derivative, has emerged as a molecule of significant interest across various scientific disciplines, including medicinal chemistry, agrochemistry, and material science. Its versatile chemical structure, characterized by a reactive chloroacetyl group and a bulky naphthyl moiety, underpins a diverse range of biological activities. These activities, spanning from potent antifungal and antibacterial effects to potential applications as a plant growth regulator, have positioned this compound as a valuable scaffold for the development of novel therapeutic agents and agrochemicals.
This in-depth technical guide provides a comprehensive review of the current research on 2-chloro-N-(1-naphthyl)acetamide. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, chemical properties, biological activities, and mechanism of action, thereby facilitating further exploration and application of this promising molecule.
Chemical and Physical Properties
2-Chloro-N-(1-naphthyl)acetamide, with the chemical formula C₁₂H₁₀ClNO, possesses a molecular weight of 219.67 g/mol .[1][2] Its structure features a naphthalene ring system linked to an acetamide group, which is further substituted with a chlorine atom. This unique combination of aromatic and halogenated functionalities contributes to its chemical reactivity and biological efficacy.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(naphthalen-1-yl)acetamide | [2] |
| CAS Number | 832-89-3 | [2] |
| Molecular Formula | C₁₂H₁₀ClNO | [2] |
| Molecular Weight | 219.67 g/mol | [1] |
| Synonyms | NSC 18826, 1-Chloroacetamidonaphthalene, Chloroacetyl-1-naphthylamide | [2] |
Synthesis of 2-Chloro-N-(1-naphthyl)acetamide
The synthesis of 2-chloro-N-(1-naphthyl)acetamide is typically achieved through the chloroacetylation of 1-naphthylamine. This reaction involves the nucleophilic attack of the amino group of 1-naphthylamine on the electrophilic carbonyl carbon of chloroacetyl chloride.[3][4] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis in an Organic Solvent[4]
This protocol outlines a widely used method for the synthesis of 2-chloro-N-arylacetamides and is adaptable for 2-chloro-N-(1-naphthyl)acetamide.
Materials:
-
1-Naphthylamine (1.0 equivalent)
-
Chloroacetyl chloride (1.1 - 1.2 equivalents)
-
Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 1-naphthylamine and the base (e.g., triethylamine) in the chosen organic solvent in a round-bottom flask.
-
Cool the mixture in an ice bath to approximately 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with cold water to remove any remaining salts.
-
Dry the product. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed.
References
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. benchchem.com [benchchem.com]
Methodological & Application
LC-MS/MS method for detection of 2-chloro-N-1-naphthylacetamide
An Application Note and Protocol for the Quantitative Analysis of 2-chloro-N-1-naphthylacetamide in Human Plasma using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed for researchers, scientists, and drug development professionals requiring a selective, sensitive, and robust analytical procedure. The protocol details every stage of the workflow, from sample preparation using protein precipitation to the optimization of chromatographic and mass spectrometric parameters. Method validation strategies are discussed in accordance with internationally recognized guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction: The Rationale for a Targeted LC-MS/MS Assay
This compound (CAS No: 832-89-3, Molecular Formula: C₁₂H₁₀ClNO, Molecular Weight: 219.67 g/mol ) is a small organic molecule whose detection may be critical in various fields, including pharmaceutical development, toxicology, and environmental analysis.[3][4][5] Given its chemical structure, it could be a synthetic intermediate, a metabolite of a parent compound, or an impurity of interest.
The complexity of biological matrices, such as plasma, necessitates an analytical technique with high selectivity and sensitivity to isolate and quantify the target analyte from thousands of endogenous components.[6][7][8] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[1][9] It combines the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry, making it the ideal platform for bioanalytical studies.[9][10] This application note outlines a complete method, grounded in established scientific principles and regulatory expectations, to achieve reliable quantification of this compound.
Foundational Principles: Causality in Method Design
The development of a robust LC-MS/MS method is not a mere selection of parameters but a reasoned process. Each choice, from sample preparation to ion selection, is made to maximize analyte recovery, minimize interference, and ensure reproducibility.
-
Sample Preparation: The primary goal is to remove matrix components, primarily proteins and phospholipids, that can interfere with the analysis through ion suppression or enhancement.[6][7] Protein precipitation (PPT) was chosen for this protocol due to its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput environments.[8][11] Acetonitrile is used as the precipitation solvent because it efficiently denatures proteins while ensuring the solubility of this compound, which has a predicted XLogP3 of 2.3, indicating moderate hydrophobicity.[12]
-
Chromatography: Reversed-phase chromatography is selected based on the analyte's polarity. A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte and separate it from more polar matrix components. A gradient elution is employed to ensure a sharp peak shape and efficient elution, reducing run time and minimizing carryover. The use of formic acid as a mobile phase modifier is critical; it acidifies the mobile phase to promote the protonation of the analyte, which is essential for efficient ionization in positive mode electrospray.
-
Mass Spectrometry: Electrospray Ionization (ESI) is the chosen ionization technique as it is well-suited for polar to moderately polar small molecules.[11] The method operates in positive ion mode to detect the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. In MRM, a specific precursor ion is selected, fragmented, and a specific product ion is monitored.[13] This process acts as a chemical filter, drastically reducing background noise and ensuring that the detected signal is unique to the analyte of interest.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the entire analytical process.
Overall Experimental Workflow
The logical flow from sample to result is depicted below. This workflow ensures a systematic and reproducible process.
Caption: High-level workflow from sample preparation to final quantification.
Detailed Protocol: Step-by-Step Execution
Materials and Reagents:
-
This compound reference standard (≥95% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d7 (recommended) or a structurally similar analog.
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Human Plasma (with K₂EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound in Methanol.
-
Prepare a 1.0 mg/mL stock solution of the Internal Standard (IS) in Methanol.
-
Perform serial dilutions of the analyte stock solution with 50:50 Methanol:Water to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Prepare a working IS solution by diluting the IS stock solution to a final concentration of 100 ng/mL in Acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
For calibration standards and QCs, add 5 µL of the corresponding working standard solution. For blanks and unknown samples, add 5 µL of 50:50 Methanol:Water.
-
To all tubes, add 150 µL of the working IS solution in Acetonitrile (this acts as both the precipitation solvent and the source of the IS).
-
Vortex mix all tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. This dilution helps prevent solvent effects during injection.
-
Cap the vials and place them in the autosampler for analysis.
-
LC-MS/MS Instrumental Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| LC System | High-Performance or Ultra-High-Performance LC System | To achieve efficient separation. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Standard reversed-phase chemistry for retaining non-polar to moderately polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with on-column loading. |
| Gradient | See Table 2 below | To elute the analyte with a sharp peak while cleaning the column. |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for the analyte, which can be readily protonated. |
| Ion Source Temp. | 500 °C | To facilitate efficient desolvation. |
| Capillary Voltage | 3.5 kV | To promote ion formation. |
| Gas Flow Rates | Optimized for the specific instrument | To aid in desolvation and ion transport. |
| MRM Transitions | See Table 4 below | For selective detection and quantification. |
Analyte Fragmentation and MRM Selection
The MS/MS detection is based on the fragmentation of the protonated precursor ion. The most probable fragmentation pathway involves the cleavage of the amide bond, leading to the stable 1-naphthylamine fragment ion.
Caption: Proposed fragmentation pathway for MRM transition selection.
Based on this predicted fragmentation, the following MRM transitions are selected.[12] The collision energy (CE) and other voltage parameters should be optimized empirically for the specific instrument used.
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Dwell Time (ms) |
| This compound | 220.1 | 143.1 | Quantifier | 100 |
| This compound | 220.1 | 115.1 | Qualifier | 100 |
| Internal Standard (IS) | e.g., 227.1 (d7) | e.g., 150.1 (d7) | Quantifier | 100 |
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[1][14][15][16][17] The objective is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of this compound in human plasma.[15]
Table 5: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and <5% of the IS response.[18] |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | A minimum of 6 non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is used. The correlation coefficient (r²) should be ≥0.99.[19] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value. Precision (CV%) should not exceed 15% (20% at LLOQ).[2] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10. Accuracy and precision must meet the criteria mentioned above. |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol is built on established bioanalytical principles, emphasizing simplicity, speed, and selectivity. By following the described sample preparation, chromatography, and mass spectrometry conditions, and by adhering to the principles of method validation, researchers can generate high-quality, reliable, and defensible data suitable for regulatory submissions and critical decision-making in drug development and other scientific disciplines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. scispace.com [scispace.com]
- 11. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. starodub.nl [starodub.nl]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-chloro-N-1-naphthylacetamide and Its Putative Metabolites
Abstract This document provides a comprehensive guide for the development and application of High-Performance Liquid Chromatography (HPLC) methods coupled with UV and Tandem Mass Spectrometry (MS/MS) detection for the quantitative analysis of 2-chloro-N-1-naphthylacetamide and its predicted metabolites. This compound is a chloroacetamide derivative whose environmental fate and metabolic profile are of significant interest. Understanding its biotransformation is crucial for assessing its potential toxicity and persistence. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed protocols grounded in established analytical principles for chloroacetanilide herbicides and related compounds. We present a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to method validation, ensuring scientific rigor and reliable data generation.
Scientific Rationale and Methodological Strategy
The successful analysis of a parent compound and its metabolites hinges on a clear understanding of their chemical properties and a chromatographic strategy that can resolve structurally similar molecules. This section explains the causality behind the chosen analytical approach.
The Analyte: this compound
This compound (C₁₂H₁₀ClNO) is a synthetic organic compound featuring a naphthalene ring system linked to a chloroacetamide group via an amide bond.[1][2] Its structure suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC.[3] The naphthalene moiety provides a strong chromophore, enabling sensitive detection using UV spectrophotometry.
Predicted Metabolic Pathways
Direct metabolic data for this compound is not extensively published. However, its metabolism can be predicted based on the well-documented pathways of two classes of related compounds: chloroacetamide herbicides and naphthylamines.[4][5][6]
-
Phase I Metabolism: The naphthalene ring is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to the formation of various hydroxylated metabolites (hydroxynaphthylacetamides).[7]
-
Phase II Metabolism: The reactive chloroacetyl group can be conjugated with glutathione (GSH), a primary detoxification pathway. This GSH conjugate can be further processed to form cysteine and N-acetylcysteine (mercapturic acid) conjugates. Additionally, the hydroxylated Phase I metabolites can be conjugated with glucuronic acid or sulfate.[5] The parent compound's amide bond could also be hydrolyzed, yielding 1-naphthylamine, which would then undergo its own metabolic transformations.[5]
These predicted pathways suggest that the metabolites will be significantly more polar than the parent compound, a key consideration for chromatographic separation.
References
- 1. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Application of HPLC in Biomedical Research for Pesticide and Drug Analysis - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 4. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Guide to Using 2-chloro-N-(1-naphthyl)acetamide as a Chemical Probe for Cytosolic 5'-Nucleotidase II (cN-II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(1-naphthyl)acetamide is a specific chemical probe used for the investigation of cytosolic 5'-nucleotidase II (cN-II), an enzyme that plays a crucial role in purine nucleotide metabolism. This enzyme catalyzes the dephosphorylation of non-cyclic nucleoside monophosphates. Due to its implication in cellular proliferation and response to chemotherapeutic agents, cN-II has emerged as a significant target in oncology research. This document provides a comprehensive guide for utilizing 2-chloro-N-(1-naphthyl)acetamide to explore the functions of cN-II and to assess its potential as a therapeutic target. It includes detailed protocols for both in vitro enzymatic assays and cell-based proliferation studies.
Compound Profile
2-chloro-N-(1-naphthyl)acetamide is a small molecule inhibitor that allows for the acute and reversible modulation of cN-II activity in various experimental systems.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-naphthalen-1-ylacetamide | [1][2] |
| Synonyms | 1-Chloroacetamidonaphthalene, NSC 18826 | [1] |
| CAS Number | 832-89-3 | [1][2][3] |
| Molecular Formula | C12H10ClNO | [1][3][4] |
| Molecular Weight | 219.67 g/mol | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
2-chloro-N-(1-naphthyl)acetamide functions as a non-competitive inhibitor of cN-II. This mode of inhibition means that the probe does not bind to the active site of the enzyme where the substrate would normally bind. Instead, it binds to an allosteric site, a distinct location on the enzyme. This binding event induces a conformational change in the enzyme's structure, which in turn reduces its catalytic efficiency without preventing the substrate from binding. The key characteristic of non-competitive inhibition is a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.[5]
This mechanism is particularly valuable for a chemical probe, as its inhibitory effect is not overcome by increasing substrate concentrations, ensuring a more consistent blockade of the enzyme's function within the complex and fluctuating metabolic environment of a cell.
Caption: Mechanism of Non-Competitive Inhibition.
Experimental Protocols
Protocol 1: In Vitro cN-II Enzyme Inhibition Assay
This protocol details the measurement of the inhibitory potency of 2-chloro-N-(1-naphthyl)acetamide against purified cN-II by quantifying the reduction in product formation.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-chloro-N-(1-naphthyl)acetamide against purified human cN-II enzyme.
2. Principle: The activity of cN-II is measured by monitoring the conversion of a substrate, such as inosine monophosphate (IMP), to its dephosphorylated product, inosine. The reaction rate is determined in the presence of varying concentrations of the inhibitor. The amount of product formed is typically quantified using High-Performance Liquid Chromatography (HPLC).
3. Materials and Reagents:
-
Purified recombinant human cN-II enzyme
-
2-chloro-N-(1-naphthyl)acetamide
-
Inosine monophosphate (IMP) as substrate
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.4
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
HPLC system with a C18 column
4. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(1-naphthyl)acetamide in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the diluted inhibitor solution (or DMSO for the vehicle control/uninhibited reaction).
-
20 µL of purified cN-II enzyme (pre-diluted in assay buffer to a working concentration).
-
-
Pre-incubation: Mix gently and pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the IMP substrate solution (prepared in assay buffer).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto a C18 HPLC column to separate the substrate (IMP) from the product (inosine). Measure the peak area of the inosine product.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Workflow for the In Vitro cN-II Inhibition Assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the phenotypic effect of cN-II inhibition on the proliferation of cancer cells.
1. Objective: To evaluate the anti-proliferative effect of 2-chloro-N-(1-naphthyl)acetamide on a selected cancer cell line.
2. Principle: Inhibiting cN-II can disrupt purine pools necessary for DNA synthesis, thereby impeding cell division. This assay measures the reduction in cell viability or proliferation after treatment with the inhibitor over a period of several days.
3. Materials and Reagents:
-
Cancer cell line (e.g., leukemia or lung cancer cell lines known to be sensitive to cN-II inhibition)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2-chloro-N-(1-naphthyl)acetamide
-
Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
4. Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of 2-chloro-N-(1-naphthyl)acetamide in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with medium and a vehicle control (DMSO).
-
Incubation: Return the plate to the incubator and culture for 72 hours.
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture medium).
-
Signal Detection: Incubate as required by the assay manufacturer (e.g., 10 minutes for CellTiter-Glo®) to stabilize the signal. Measure the luminescence or absorbance using a plate reader.
5. Self-Validating Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment to account for any solvent effects.
-
No-Cell Control: Wells containing only medium and the viability reagent to determine the background signal.
-
Positive Control: If available, a known cytotoxic agent to confirm the assay is performing as expected.
6. Data Analysis:
-
Subtract the average background signal from all measurements.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Caption: Role of cN-II and its Inhibition in the Cell.
Troubleshooting and Considerations
-
Solubility: 2-chloro-N-(1-naphthyl)acetamide has limited aqueous solubility. Ensure it is fully dissolved in DMSO before preparing aqueous dilutions. Precipitation can lead to inaccurate results.
-
Off-Target Effects: As with any chemical probe, the potential for off-target effects exists. It is advisable to validate key findings using complementary methods, such as genetic knockdown (siRNA/shRNA) of cN-II, to confirm that the observed phenotype is target-specific.
-
Cell Line Specificity: The sensitivity of cell lines to cN-II inhibition can vary significantly. It is recommended to screen a panel of cell lines or select a line with known dependence on the purine salvage pathway.
References
Application Note: Cysteine-Specific Protein Derivatization and Fluorescent Labeling with 2-Chloro-N-1-naphthylacetamide
Introduction: Unveiling Protein Dynamics through Covalent Labeling
In the intricate landscape of proteomics and drug development, understanding protein function, localization, and interaction is paramount. Covalent labeling of proteins with fluorescent probes has emerged as a powerful tool for elucidating these complex biological processes. By attaching a fluorescent reporter molecule to a specific amino acid residue, researchers can visualize, track, and quantify proteins in a variety of experimental settings. This application note provides a comprehensive guide to the derivatization of proteins with 2-chloro-N-1-naphthylacetamide, a thiol-reactive fluorescent labeling reagent. We will delve into the underlying chemistry, provide a detailed experimental protocol, and discuss the applications of this technique for researchers, scientists, and drug development professionals.
The unique reactivity of the cysteine thiol group makes it an ideal target for specific protein modification.[1] this compound is an alkylating agent that selectively reacts with the nucleophilic thiol side chain of cysteine residues via a well-defined SN2 mechanism.[2][3] This reaction forms a stable thioether bond, covalently linking the fluorescent naphthylacetamide moiety to the protein. The inherent fluorescence of the naphthalene group allows for sensitive detection and quantification of the labeled protein. Naphthalene derivatives are known for their high quantum yield and photostability, making them robust fluorescent probes.[4]
This guide is designed to provide both the theoretical foundation and the practical steps necessary for successful protein derivatization with this compound.
Reaction Mechanism and Specificity
The derivatization of proteins with this compound hinges on the nucleophilic substitution reaction between the cysteine thiol and the chloroacetamide group. The reaction proceeds as follows:
-
Deprotonation of the Cysteine Thiol: The reaction is highly pH-dependent. Under neutral to slightly alkaline conditions (pH 7-8.5), the thiol group (-SH) of the cysteine residue is in equilibrium with its deprotonated, more nucleophilic thiolate form (-S⁻).[5]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the chloroacetamide.
-
Chloride Displacement and Thioether Bond Formation: This nucleophilic attack results in the displacement of the chloride ion and the formation of a stable thioether bond between the cysteine residue and the N-1-naphthylacetamide moiety.
While the reaction is highly specific for cysteine residues under controlled pH conditions, potential side reactions with other nucleophilic amino acid side chains, such as the imidazole ring of histidine and the ε-amino group of lysine, can occur at higher pH values (typically above 8.5-9.0).[5][6] Therefore, maintaining the recommended pH range is crucial for ensuring the specificity of the labeling reaction.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Protein of Interest | Purified, with at least one accessible cysteine residue. |
| This compound | High purity (>98%). |
| Reaction Buffer | 50 mM Tris-HCl or HEPES, pH 7.5-8.0, containing 1 mM EDTA. |
| Reducing Agent (optional) | 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). |
| Quenching Reagent | 100 mM β-mercaptoethanol or L-cysteine. |
| Solvent for Reagent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). |
| Purification System | Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis. |
| Spectrophotometer | Capable of UV-Vis absorbance measurements. |
| Fluorometer | For measuring fluorescence excitation and emission spectra. |
Experimental Protocol: Derivatization of a Model Protein
This protocol provides a general procedure for the derivatization of a protein with this compound. Optimization may be required for specific proteins.
Step 1: Preparation of Protein and Reagent
-
Protein Solution: Prepare a solution of the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP to the protein solution and incubate for 1 hour at room temperature. Remove the reducing agent by size-exclusion chromatography or dialysis against the reaction buffer.
-
Reagent Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
Step 2: Labeling Reaction
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent photobleaching of the naphthalene moiety.
-
Quenching: Stop the reaction by adding a 100-fold molar excess of a quenching reagent such as β-mercaptoethanol or L-cysteine. Incubate for 1 hour at room temperature.
Step 3: Purification of the Labeled Protein
-
Removal of Excess Reagent: Separate the labeled protein from unreacted reagent and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer (e.g., PBS).
Data Analysis and Characterization
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the naphthalene moiety (approximately 320-330 nm).
-
Calculate Concentrations:
-
The concentration of the protein can be calculated using the Beer-Lambert law: A280 = εprotein × cprotein × l
-
The concentration of the fluorophore can be calculated after correcting for the protein's absorbance at the fluorophore's λmax: Afluorophore = Aλmax - (A280 × CF) where CF is a correction factor (Aλmax of the unlabeled protein / A280 of the unlabeled protein).
-
The molar extinction coefficient (ε) for N-1-naphthylacetamide will need to be determined experimentally, but a value in the range of 5,000-10,000 M-1cm-1 at its λmax can be used as an initial estimate.
-
-
Calculate DOL: DOL = cfluorophore / cprotein
Fluorescence Spectroscopy
Characterize the fluorescent properties of the derivatized protein by measuring its excitation and emission spectra. Based on analogs like 1-Naphthylamine, the expected fluorescence properties are:
| Parameter | Approximate Wavelength (nm) |
| Excitation Maximum (λex) | ~320 - 340 |
| Emission Maximum (λem) | ~430 - 450 |
Note: The exact excitation and emission maxima should be determined experimentally as they can be influenced by the local environment of the fluorophore on the protein surface.[7][8]
Applications in Research and Drug Development
Fluorescently labeled proteins are invaluable tools in a wide array of applications:
-
Protein Quantification: The intrinsic fluorescence of the label allows for sensitive quantification of the protein in various assays.
-
Protein Localization and Trafficking: Visualize the subcellular localization and dynamic movement of proteins within living cells using fluorescence microscopy.[9][10]
-
Protein-Protein Interactions: Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed to study the interactions between the labeled protein and other binding partners.[10]
-
Conformational Changes: Changes in the local environment of the fluorophore upon ligand binding or conformational changes can lead to alterations in its fluorescence properties, providing a means to study protein dynamics.
-
High-Throughput Screening (HTS): Fluorescently labeled proteins are widely used in HTS assays to identify small molecules that modulate protein function or binding, accelerating the drug discovery process.[1][11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Inaccessible or oxidized cysteine residues. | Ensure complete reduction of disulfide bonds. Consider denaturing conditions if native structure buries cysteines. |
| Insufficient reagent concentration or reaction time. | Increase the molar excess of the reagent and/or extend the incubation time. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 10%. |
| Protein instability at the reaction pH. | Optimize the reaction buffer and pH for your specific protein. | |
| High Background Fluorescence | Incomplete removal of unreacted reagent. | Ensure thorough purification by size-exclusion chromatography or dialysis. |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH between 7.5 and 8.0 to minimize side reactions with lysine and histidine.[5] |
Conclusion
The derivatization of proteins with this compound offers a robust and specific method for fluorescently labeling cysteine residues. This application note provides a comprehensive framework for successfully implementing this technique, from understanding the underlying chemistry to detailed experimental protocols and data analysis. The ability to fluorescently label proteins with high specificity opens up a multitude of avenues for investigating protein function and is a valuable asset in the toolkit of researchers in both academic and industrial settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceasia.org [scienceasia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 9. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Research Progresses and Applications of Fluorescent Protein Antibodies: A Review Focusing on Nanobodies [mdpi.com]
Application Notes & Protocols: Elucidating the Biological Activity of 2-chloro-N-(1-naphthyl)acetamide
Abstract
This document provides a comprehensive experimental framework for the initial biological characterization of the synthetic compound 2-chloro-N-(1-naphthyl)acetamide. Given the presence of a reactive chloroacetamide moiety and a bulky naphthyl group, this compound presents a compelling candidate for investigation as a potential cytotoxic, antimicrobial, or anti-inflammatory agent. The protocols herein are designed for researchers in pharmacology, medicinal chemistry, and drug discovery, offering a logical, step-by-step approach from broad screening to preliminary mechanistic insights. The methodologies are grounded in established, validated assays and include guidance on data interpretation and potential follow-up studies.
Introduction and Scientific Rationale
2-chloro-N-(1-naphthyl)acetamide is a synthetic molecule featuring two key functional domains: a reactive α-chloroacetamide group and a hydrophobic 1-naphthyl moiety. This structural combination suggests a high potential for biological activity through multiple mechanisms.
-
The Chloroacetamide "Warhead": The chloroacetamide group is a well-known electrophilic moiety that can act as an alkylating agent. It is often employed as a "warhead" in targeted covalent inhibitors, forming stable bonds with nucleophilic residues like cysteine or histidine in enzyme active sites. This suggests a potential for 2-chloro-N-(1-naphthyl)acetamide to act as an irreversible enzyme inhibitor.
-
The Naphthyl Scaffolding: The naphthalene ring system is a common scaffold in medicinal chemistry. Its large, planar, and hydrophobic nature allows it to participate in π-π stacking and hydrophobic interactions, facilitating binding to protein pockets or intercalation with DNA. Derivatives of naphthalene are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This guide outlines a primary screening cascade to systematically evaluate the bioactivity of this compound. The proposed workflow is designed to first identify the presence of activity in key therapeutic areas and then provide a basis for more focused mechanistic studies.
Experimental Logic & Workflow
The following diagram illustrates the proposed screening cascade, moving from broad cytotoxicity assessment to more specific activity assays.
Application Notes & Protocols: The Strategic Use of 2-chloro-N-(1-naphthyl)acetamide in Advanced Organic Synthesis
Preamble: A Versatile Building Block for Complex Molecules
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-chloro-N-(1-naphthyl)acetamide emerges as a particularly valuable synthon for researchers in medicinal chemistry, agrochemical development, and materials science. Its structure is deceptively simple, yet it offers a powerful combination of features: a bulky, lipophilic naphthyl group and a highly reactive chloroacetamide handle.[1][2] This unique combination makes it an ideal starting point for introducing the naphthalenyl moiety into a wide array of target molecules.
The reactivity of the C-Cl bond provides a locus for facile nucleophilic substitution, allowing for the covalent attachment of diverse functional groups through sulfur, nitrogen, or oxygen linkages.[2] This guide provides an in-depth exploration of 2-chloro-N-(1-naphthyl)acetamide, offering detailed protocols for its synthesis and subsequent derivatization, underpinned by mechanistic rationale and practical insights for the modern research professional.
Compound Profile and Safety Mandates
A thorough understanding of the reagent's properties and hazards is a non-negotiable prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Characteristics
The key properties of 2-chloro-N-(1-naphthyl)acetamide are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(naphthalen-1-yl)acetamide | [3] |
| CAS Number | 832-89-3 | [4][5] |
| Molecular Formula | C₁₂H₁₀ClNO | [3][5] |
| Molecular Weight | 219.67 g/mol | [3][5] |
| Appearance | Crystalline solid (typical) | [6] |
| XLogP3 | 2.3 | [3] |
Critical Safety Protocols & Hazard Management
2-chloro-N-(1-naphthyl)acetamide and its precursors are hazardous materials that demand strict adherence to safety protocols.
-
Primary Hazards : The compound is harmful if swallowed and causes serious eye irritation.[4] Related chloroacetamide derivatives can cause skin irritation and may cause respiratory irritation.[7]
-
Handling : Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8] Avoid inhalation of dust and prevent contact with skin and eyes.[7][9]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and reducing agents.[7][8]
-
Disposal : Dispose of waste in accordance with all local, state, and federal regulations.[7][8]
Foundational Synthesis of the Intermediate
The primary synthesis of 2-chloro-N-(1-naphthyl)acetamide is achieved through the N-acylation of 1-naphthylamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Synthesis Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of 2-chloro-N-(1-naphthyl)acetamide.[6][10]
Materials:
-
1-Naphthylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Acetate (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and minimize side reactions.
-
Reagent Addition : Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup :
-
Quench the reaction by adding 0.5 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification : The resulting crude solid is the desired product. Further purification can be achieved by recrystallization from hot ethanol to yield the pure 2-chloro-N-(1-naphthyl)acetamide.[6]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of 2-chloro-N-(1-naphthyl)acetamide.
Applications as a Synthetic Intermediate
The true utility of 2-chloro-N-(1-naphthyl)acetamide lies in the reactivity of its α-chloro group, which is an excellent electrophile for a variety of nucleophiles.[2]
Synthesis of Thioether Derivatives for Bio-screening
The reaction with sulfur nucleophiles is a common and efficient way to create new derivatives. Many organosulfur compounds exhibit interesting biological activities.
Protocol: Synthesis of S-Substituted Derivatives
-
Setup : To a solution of 2-chloro-N-(1-naphthyl)acetamide (1.0 eq) in a suitable solvent like ethanol or DMF, add a thiol (e.g., thiophenol or a mercaptobenzothiazole derivative) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (1.5 eq).
-
Reaction : Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Isolation : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Purification : The precipitated solid can be collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure N-(1-naphthyl)-2-(organothio)acetamide derivative.
Precursor to Heterocyclic Scaffolds
The chloroacetamide moiety is a well-established precursor for building various heterocyclic rings, which are core structures in many pharmaceuticals.[2][11] For instance, reaction with thiourea can lead to aminothiazole derivatives, while reaction with hydrazines can be a pathway to other nitrogen-containing heterocycles.[11]
Protocol: Synthesis of an Aminothiazole Precursor
-
Reaction : Reflux a mixture of 2-chloro-N-(1-naphthyl)acetamide (1.0 eq) and thiourea (1.1 eq) in absolute ethanol for 8-12 hours.
-
Isolation : Upon cooling, a solid product often precipitates. This can be filtered, washed with cold ethanol, and dried.
-
Rationale : This reaction forms an isothiouronium salt intermediate, which can then be cyclized under basic conditions to form a 2-amino-thiazole derivative, a privileged scaffold in drug discovery.
General Reactivity Scheme
The versatility of the chloro-displacement reaction is a key asset for building molecular libraries for drug development or agrochemical screening.
Caption: Versatile nucleophilic substitution pathways using 2-chloro-N-(1-naphthyl)acetamide.
Conclusion
2-chloro-N-(1-naphthyl)acetamide is more than a simple chemical; it is a strategic tool for synthetic chemists. Its straightforward synthesis and the predictable reactivity of the chloroacetyl group provide a reliable gateway to a vast chemical space. By leveraging the protocols and understanding the mechanistic principles outlined in this guide, researchers can efficiently synthesize novel derivatives for evaluation as pharmaceuticals, agrochemicals, and other functional materials, thereby accelerating the pace of discovery and innovation.
References
- 1. 2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide|CAS 131149-67-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. scbt.com [scbt.com]
- 6. ijpsr.info [ijpsr.info]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Bioassay for 2-chloro-N-(1-naphthyl)acetamide Activity
Introduction: Unveiling the Bioactivity of 2-chloro-N-(1-naphthyl)acetamide
2-chloro-N-(1-naphthyl)acetamide is a member of the chloroacetamide chemical class, a group of compounds known for their herbicidal and potential cytotoxic activities. The core mechanism of action for many chloroacetamides involves the inhibition of very-long-chain fatty acid elongases (VLCFAs), crucial enzymes in lipid metabolism. This inhibition is often achieved through the covalent binding of the chloroacetamide to a key cysteine residue in the enzyme's active site.[1] Understanding and quantifying the biological activity of specific chloroacetamide derivatives like 2-chloro-N-(1-naphthyl)acetamide is paramount for various applications, from agricultural research to drug development.
This guide provides a comprehensive framework for developing and implementing a robust bioassay to determine the activity of 2-chloro-N-(1-naphthyl)acetamide. We will explore two complementary approaches: a cell-free biochemical assay targeting a surrogate enzyme and a cell-based cytotoxicity assay. The methodologies are designed to be adaptable and provide a solid foundation for researchers, scientists, and drug development professionals.
Principle of the Bioassay: Targeting Cysteine-Dependent Enzymes and Cellular Viability
The bioassay strategies detailed herein are founded on the established mechanism of chloroacetamide compounds. The primary biochemical target is the sulfhydryl group of cysteine residues within proteins.[2]
1. Cell-Free Biochemical Assay: This approach directly measures the ability of 2-chloro-N-(1-naphthyl)acetamide to inhibit an enzyme with a susceptible active site cysteine. While isolating and purifying a specific plant VLCFA can be complex, a well-characterized surrogate enzyme containing a reactive cysteine, such as papain or a recombinant type III polyketide synthase, can be employed for initial screening and mechanistic studies.[1] The assay quantifies the reduction in enzyme activity in the presence of the test compound.
2. Cell-Based Cytotoxicity Assay: This method assesses the downstream cellular consequences of 2-chloro-N-(1-naphthyl)acetamide exposure. Chloroacetamides can induce cytotoxicity through various mechanisms, including the disruption of essential metabolic pathways and the induction of oxidative stress.[3][4] By measuring the viability of a selected cell line, we can obtain a quantitative measure of the compound's overall biological impact. The human liver carcinoma cell line, HepG2, is a well-established model for toxicological studies of chloroacetamides and their metabolites.[3][4]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the two proposed bioassay approaches.
Caption: Overall workflow for the biochemical and cell-based bioassays.
Part 1: Cell-Free Biochemical Assay Protocol
This protocol describes a colorimetric assay to measure the inhibition of a cysteine-protease (e.g., papain) by 2-chloro-N-(1-naphthyl)acetamide. Papain is used here as a model enzyme due to its well-characterized active site cysteine.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Papain (from Carica papaya) | Sigma-Aldrich | P3125 |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Sigma-Aldrich | B4500 |
| L-Cysteine hydrochloride | Sigma-Aldrich | C7880 |
| EDTA | Sigma-Aldrich | E5134 |
| Sodium Phosphate Buffer (pH 6.2) | - | - |
| 2-chloro-N-(1-naphthyl)acetamide | Santa Cruz Biotech | sc-257321 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well UV-transparent microplates | Corning | 3635 |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 6.2.
-
Enzyme Activation Buffer: Assay Buffer containing 5 mM L-Cysteine.
-
Papain Stock Solution: Dissolve papain in Assay Buffer to a concentration of 1 mg/mL.
-
Activated Papain: Dilute the papain stock solution 1:10 in Enzyme Activation Buffer. Incubate for 15 minutes at 37°C.
-
Substrate Solution: Prepare a 1 mM solution of BAEE in Assay Buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of 2-chloro-N-(1-naphthyl)acetamide in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of 2-chloro-N-(1-naphthyl)acetamide (serially diluted from the stock solution in Assay Buffer). For the control wells, add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Add 80 µL of the activated papain solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to each well.
-
Immediately measure the absorbance at 253 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Part 2: Cell-Based Cytotoxicity Assay Protocol
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of 2-chloro-N-(1-naphthyl)acetamide on the viability of HepG2 cells.[3][4]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HepG2 cell line | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| 2-chloro-N-(1-naphthyl)acetamide | Santa Cruz Biotech | sc-257321 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well cell culture plates | Corning | 3596 |
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-chloro-N-(1-naphthyl)acetamide in culture medium from a 10 mM stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.
-
Expected Results and Interpretation
Cell-Free Assay: A successful assay will show a dose-dependent decrease in enzyme activity with increasing concentrations of 2-chloro-N-(1-naphthyl)acetamide. The resulting IC50 value will provide a quantitative measure of the compound's inhibitory potency against the target enzyme.
Cell-Based Assay: The MTT assay will reveal the cytotoxic effect of the compound on HepG2 cells. A dose-dependent decrease in cell viability is expected. The EC50 value will indicate the concentration at which the compound exerts significant toxicity on the cells.
Validation and Quality Control
For a robust and reliable bioassay, the following validation parameters should be assessed:
-
Z'-factor: To assess the quality of the assay, the Z'-factor should be calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Intra- and Inter-assay Variability: The reproducibility of the assay should be determined by calculating the coefficient of variation (CV%) for multiple replicates within the same assay and across different assays.
-
Reference Compound: A known inhibitor of the target enzyme or a compound with known cytotoxicity should be included as a positive control to ensure the assay is performing as expected.
Signaling Pathway Visualization
The proposed mechanism of action for chloroacetamide herbicides involves the disruption of fatty acid elongation, which can lead to a cascade of cellular events culminating in cell death.
References
- 1. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites ...: Ingenta Connect [ingentaconnect.com]
Application Note: Strategies for the Extraction of 2-chloro-N-1-naphthylacetamide from Biological Matrices for LC-MS/MS Analysis
Abstract
The quantitative analysis of small molecules like 2-chloro-N-1-naphthylacetamide in complex biological matrices such as plasma, serum, or tissue homogenates is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. The inherent complexity of these matrices, rich in proteins, lipids, and salts, necessitates a robust sample preparation strategy to ensure analytical accuracy, precision, and sensitivity.[1][2] This application note provides a comprehensive guide to three common and effective sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored for the isolation of this compound prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the mechanistic principles behind each method, offer detailed, step-by-step protocols, and provide a comparative framework to guide researchers in selecting the optimal strategy for their specific analytical objectives.
Introduction: The Challenge of Bioanalysis
This compound is a chemical compound often used as an intermediate in organic synthesis.[3][4] Its analysis in biological fluids is critical for understanding its behavior in physiological systems. However, biological matrices present significant analytical challenges. High concentrations of proteins can interfere with analysis by precipitating in the analytical column, while endogenous components can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect".[1] Therefore, the primary goal of sample preparation is to effectively remove these interferences while maximizing the recovery of the target analyte.[5]
Physicochemical Properties of this compound
Understanding the analyte's properties is the first step in designing an effective extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | --INVALID-LINK--[6] |
| Molecular Weight | 219.67 g/mol | --INVALID-LINK--[6] |
| XLogP3 | 2.3 | --INVALID-LINK--[7] |
The XLogP3 value of 2.3 indicates that this compound is a moderately hydrophobic (lipophilic) compound. This characteristic is pivotal in selecting appropriate solvents for LLE and the stationary phase for SPE.
Protocol 1: Protein Precipitation (PPT)
Principle of Causality: Protein precipitation is the simplest and fastest method for sample cleanup. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to denature and precipitate.[8] The addition of a water-miscible organic solvent, such as acetonitrile (ACN), disrupts the hydration layer around protein molecules, leading to their aggregation and removal from the solution by centrifugation. Acetonitrile is often preferred as it generally provides cleaner extracts and higher precipitation efficiency compared to other solvents like methanol.[9][10]
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation (PPT).
Detailed Step-by-Step Protocol (PPT)
-
Sample Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of biological sample (e.g., plasma, serum).
-
Addition of Internal Standard (IS): Spike the sample with an appropriate internal standard to correct for variability during sample processing and analysis.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample. A 1:3 sample-to-solvent ratio is a common starting point.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte, and transfer it to a clean tube, being cautious not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water). Vortex briefly to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge one last time (e.g., 14,000 x g for 5 minutes) to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Summary of PPT Parameters
| Parameter | Recommended Value | Rationale |
| Sample Volume | 50 - 200 µL | Balances sensitivity with reagent consumption. |
| Precipitating Agent | Acetonitrile (ACN) | High precipitation efficiency, cleaner extracts.[10] |
| Sample:Solvent Ratio | 1:3 (v/v) | Ensures sufficient protein removal. |
| Centrifugation | >10,000 x g, 10 min, 4°C | Ensures firm pelleting of proteins. |
Protocol 2: Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[12] The analyte partitions from the aqueous sample into the organic phase based on its partition coefficient (LogP). For this compound (XLogP3 = 2.3), a moderately non-polar extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is suitable. Adjusting the pH of the aqueous phase can suppress the ionization of acidic or basic analytes, promoting their transfer into the organic phase. LLE generally produces a cleaner extract than PPT by removing non-lipid endogenous materials more effectively.[13]
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Detailed Step-by-Step Protocol (LLE)
-
Sample Aliquoting: In a suitable glass or polypropylene tube, add 100 µL of biological sample.
-
Addition of Internal Standard (IS): Spike the sample with an appropriate internal standard.
-
pH Adjustment (Optional but Recommended): Add 100 µL of a buffer (e.g., 100 mM ammonium acetate, pH 7.0) to stabilize the sample pH.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate.
-
Extraction: Cap the tube and vortex or mechanically shake for 5-10 minutes to ensure thorough mixing and allow the analyte to partition into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube. A second extraction of the aqueous layer can be performed to improve recovery.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a mobile phase-compatible solvent.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Summary of LLE Parameters
| Parameter | Recommended Value | Rationale |
| Sample Volume | 100 - 500 µL | Larger volumes can improve sensitivity. |
| Extraction Solvent | Ethyl Acetate or MTBE | Good solubility for moderately non-polar analytes. |
| Sample:Solvent Ratio | 1:5 to 1:10 (v/v) | Ensures efficient extraction in a single step. |
| Centrifugation | 2,000 - 4,000 x g, 5 min | Sufficient to separate phases without forming emulsions. |
Protocol 3: Solid-Phase Extraction (SPE)
Principle of Causality: SPE is a chromatographic technique used for sample cleanup and concentration.[14] It utilizes a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. Given the analyte's moderate hydrophobicity (XLogP3 = 2.3), a reversed-phase sorbent like C18 (octadecylsilane) is an excellent choice. The analyte is retained on the non-polar C18 sorbent via hydrophobic interactions, while polar components like salts are washed away. A strong organic solvent is then used to disrupt these interactions and elute the analyte.[15]
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction (SPE).
Detailed Step-by-Step Protocol (SPE)
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This dilution reduces viscosity and the acid ensures the analyte is in a neutral state. Add IS.
-
Cartridge Conditioning: Use a reversed-phase C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Pass 1 mL of methanol through the cartridge to solvate the C18 chains.
-
Pass 1 mL of water to equilibrate the sorbent for the aqueous sample. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences (salts, etc.) while the analyte remains bound to the sorbent.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of a mobile phase-compatible solvent.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Summary of SPE Parameters
| Parameter | Recommended Value | Rationale |
| Sorbent Type | Reversed-Phase C18 | Ideal for retaining moderately non-polar analytes from aqueous solutions.[15] |
| Conditioning | Methanol, then Water | Activates the sorbent and prepares it for the aqueous sample. |
| Wash Solvent | 5% Methanol in Water | Removes polar interferences without prematurely eluting the analyte. |
| Elution Solvent | Methanol or ACN | Strong enough to disrupt hydrophobic interactions and elute the analyte. |
Method Selection and Final Considerations
The choice of sample preparation method depends on the specific requirements of the assay, such as required throughput, sensitivity, and the complexity of the matrix.
| Method | Speed | Cost | Selectivity | Cleanup Efficiency | Automation Potential |
| PPT | Very Fast | Low | Low | Low | High |
| LLE | Moderate | Low | Moderate | Moderate | Moderate |
| SPE | Slow | High | High | High | High |
-
Protein Precipitation is ideal for early-stage discovery, high-throughput screening, or when matrix effects are determined to be minimal.
-
Liquid-Liquid Extraction offers a good balance between cleanup efficiency and speed, suitable for many validation and routine analyses.
-
Solid-Phase Extraction provides the cleanest extracts and is the method of choice for assays requiring the highest sensitivity and specificity, such as regulated bioanalysis or when combating significant matrix effects.[14]
Regardless of the method chosen, it is crucial to validate the procedure by assessing parameters such as recovery, matrix effect, precision, and accuracy to ensure the generation of reliable and reproducible data.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. epa.gov [epa.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 13. europeanreview.org [europeanreview.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-1-naphthylacetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-1-naphthylacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our goal is to empower you with the scientific understanding to not only follow protocols but to rationally optimize them for improved yield, purity, and efficiency.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield is a common but solvable issue. The root cause often lies in one or more of the following areas:
-
Reagent Quality and Stoichiometry:
-
Chloroacetyl Chloride Reactivity: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can lead to its decomposition into chloroacetic acid and hydrochloric acid, rendering it ineffective for the acylation reaction. Always use freshly opened or properly stored chloroacetyl chloride under anhydrous conditions.
-
1-Naphthylamine Purity: The purity of 1-naphthylamine is crucial. Impurities can interfere with the reaction. Consider recrystallizing the 1-naphthylamine if its purity is questionable.
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent error. While a 1:1 molar ratio is theoretically required, a slight excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature Control: This reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions, such as the formation of di-acylated products or polymerization. It is often recommended to add the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side products.[3]
-
Solvent Choice: The choice of solvent is critical. An inert, aprotic solvent like toluene, dichloromethane, or glacial acetic acid is generally preferred.[4][5] Using a protic solvent like ethanol or water can lead to solvolysis of the chloroacetyl chloride.
-
Presence of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This can protonate the starting 1-naphthylamine, rendering it unreactive. The inclusion of a base, such as sodium acetate or triethylamine, is often necessary to neutralize the HCl and maintain the nucleophilicity of the amine.[4][6]
-
-
Work-up and Isolation:
-
Premature Precipitation: The product may precipitate out of the reaction mixture. Ensure thorough stirring to maintain a homogenous mixture.
-
Losses during Extraction and Washing: The product may have some solubility in the aqueous phase during work-up. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with the organic solvent.
-
Incomplete Precipitation: If the product is isolated by precipitation (e.g., by pouring the reaction mixture into water), ensure sufficient time and cooling for complete precipitation.[7]
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these impurities and how can I prevent their formation?
Answer: Impurity formation is a common challenge in N-acylation reactions. Understanding the potential side reactions is key to minimizing them.
-
Common Impurities:
-
Di-acylated Product: Although less common with secondary amides, over-acylation can occur, especially with a large excess of chloroacetyl chloride and elevated temperatures.
-
Unreacted 1-Naphthylamine: Incomplete reaction will leave residual starting material.
-
Hydrolysis Product (Chloroacetic Acid): As mentioned, moisture will hydrolyze chloroacetyl chloride.
-
Polymerization Products: Under certain conditions, self-condensation or polymerization of the reactants or products can occur.
-
-
Strategies to Minimize Impurities:
-
Strict Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of chloroacetyl chloride.
-
Controlled Addition of Reagents: Add the chloroacetyl chloride solution dropwise to the solution of 1-naphthylamine with efficient stirring. This maintains a low instantaneous concentration of the acylating agent, reducing the likelihood of side reactions.
-
Optimized Temperature Profile: Maintain a low temperature during the addition of chloroacetyl chloride and then allow the reaction to proceed at a controlled temperature (e.g., room temperature or gentle heating) as determined by reaction monitoring.
-
Effective Quenching: After the reaction is complete, quench any remaining chloroacetyl chloride by carefully adding a suitable reagent like cold water or a dilute aqueous base.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the synthesized this compound. What are the recommended purification techniques?
Answer: Effective purification is essential to obtain a high-purity product. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of acetamides include ethanol, methanol, or mixtures of solvents like ethanol/water.[7]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles to the product, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis.
-
-
Washing: Before final purification, washing the crude product can remove certain impurities. For instance, washing with a dilute aqueous acid solution can remove any unreacted 1-naphthylamine, while washing with a dilute aqueous base solution can remove acidic impurities like chloroacetic acid.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 1: What is the reaction mechanism for the synthesis of this compound?
Answer: The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 1-naphthylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a fundamental reaction in organic chemistry for the formation of amide bonds.[8]
Here is a simplified representation of the reaction mechanism:
Caption: Nucleophilic acyl substitution mechanism.
Question 2: What are the key safety precautions to consider when working with chloroacetyl chloride and 1-naphthylamine?
Answer: Both chloroacetyl chloride and 1-naphthylamine are hazardous materials and must be handled with appropriate safety measures.
-
Chloroacetyl Chloride:
-
Corrosive and Lachrymator: It is highly corrosive to the skin, eyes, and respiratory tract.[1][2][9] It is also a lachrymator, causing severe eye irritation and tearing.[9]
-
Water Reactive: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][2]
-
Handling: Always handle chloroacetyl chloride in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][10] Ensure an eyewash station and safety shower are readily accessible.[10]
-
-
1-Naphthylamine:
-
Toxicity and Carcinogenicity: 1-Naphthylamine is toxic and is a suspected carcinogen.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
-
Question 3: How can I monitor the progress of the reaction?
Answer: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.
-
Procedure:
-
Prepare a TLC plate (typically silica gel).
-
Spot a small sample of the reaction mixture, along with spots of the starting materials (1-naphthylamine and chloroacetyl chloride, if stable enough for spotting) as references.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting 1-naphthylamine will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Question 4: What are some alternative methods for synthesizing this compound?
Answer: While the reaction of 1-naphthylamine with chloroacetyl chloride is the most direct method, other approaches exist:
-
From Chloroacetic Acid: 1-Naphthylamine can be reacted with chloroacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids the use of the highly reactive chloroacetyl chloride but requires an additional coupling reagent.
-
From Ethyl Chloroacetate: In a related reaction, 1-naphthylamine can be reacted with ethyl chloroacetate, typically at higher temperatures.[3] This method is generally slower than using chloroacetyl chloride.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters may be required based on your laboratory conditions and desired scale.
Materials:
-
1-Naphthylamine
-
Chloroacetyl chloride
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous toluene to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
- 1. Chloroacetyl Chloride [yufenggp.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. actylislab.com [actylislab.com]
- 11. osha.gov [osha.gov]
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-1-naphthylacetamide
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-1-naphthylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your product. The information provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Low or No Product Yield
Q1: I performed the reaction between 1-naphthylamine and chloroacetyl chloride, but I obtained a very low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yield in this N-acylation reaction, a variation of the Schotten-Baumann reaction, is a common issue that can often be traced back to a few key factors.[1][2] The primary culprits are typically the deactivation of the starting amine or the decomposition of the acylating agent.
Immediate Troubleshooting Steps:
-
Verify the Purity and Dryness of Reagents and Solvents: Chloroacetyl chloride is highly susceptible to hydrolysis.[3] Any moisture in your 1-naphthylamine, solvent, or glassware will convert it to chloroacetic acid, which will not participate in the desired acylation reaction.
-
Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If the 1-naphthylamine has been stored for a long time, consider purifying it by recrystallization or sublimation.
-
-
Ensure Effective Neutralization of HCl Byproduct: The reaction of 1-naphthylamine with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this HCl will react with the unreacted 1-naphthylamine to form the hydrochloride salt (1-naphthylammonium chloride). This salt is no longer nucleophilic and will not react with chloroacetyl chloride, thus halting the reaction and reducing the yield.
-
Action: Incorporate a suitable base into your reaction mixture. Common choices include:
-
A tertiary amine: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used in stoichiometric amounts to scavenge the HCl as it is formed.[4]
-
Aqueous base: In a biphasic system (e.g., dichloromethane and water), an aqueous solution of a base like sodium hydroxide or sodium bicarbonate can be used to neutralize the HCl in the aqueous phase.[2]
-
-
-
Control the Reaction Temperature: The reaction between an amine and an acyl chloride is typically exothermic. Adding the chloroacetyl chloride too quickly or at too high a temperature can lead to side reactions and decomposition of the product.
-
Action: Begin the reaction at a reduced temperature. A common practice is to dissolve the 1-naphthylamine and base in the chosen solvent, cool the mixture to 0-5 °C in an ice bath, and then add the chloroacetyl chloride dropwise.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Product Purity Issues
Q2: My final product is an off-color oil/solid and the melting point is broad. How can I improve the purity of my this compound?
A2: Impurities in the final product can arise from unreacted starting materials, side products, or degradation. A systematic purification approach is necessary to obtain a high-purity solid with a sharp melting point.
Common Impurities and Their Removal:
| Impurity | Source | Recommended Purification Method |
| Unreacted 1-Naphthylamine | Incomplete reaction. | Wash the crude product with a dilute acid solution (e.g., 1M HCl). The protonated 1-naphthylammonium chloride salt will be soluble in the aqueous layer, while the desired amide product remains in the organic layer. |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride. | Wash the crude product with a dilute base solution (e.g., saturated sodium bicarbonate). The deprotonated sodium chloroacetate salt is water-soluble and will be removed in the aqueous layer. |
| Diacylation Product | Reaction of the product with another molecule of chloroacetyl chloride. | This is generally not a major issue with primary amines as the resulting amide is less nucleophilic.[5] However, if present, it can be removed by recrystallization or column chromatography. |
| Polymerization Products | High reaction temperatures or presence of certain impurities. | Recrystallization is often effective at removing polymeric byproducts. |
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture with water. If you used an organic solvent, separate the layers. Wash the organic layer sequentially with:
-
1M HCl to remove unreacted 1-naphthylamine.
-
Saturated NaHCO₃ solution to remove chloroacetic acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Recrystallization: This is the most common and effective method for purifying solid this compound.
-
Solvent Selection: Ethanol is a frequently used and effective solvent for the recrystallization of N-aryl acetamides.[6] A good recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. You may need to experiment with other solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system for your specific impurity profile.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of the reaction between 1-naphthylamine and chloroacetyl chloride?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. A base is required to deprotonate the resulting positively charged nitrogen, yielding the final amide product and a salt of the base.[7]
Q4: Why is a base necessary for this reaction? Can I run the reaction without it?
A4: As explained in Q1, a base is crucial for this reaction. It plays two key roles:
-
Neutralizes the HCl byproduct: This prevents the protonation and deactivation of the starting 1-naphthylamine.[1]
-
Drives the reaction to completion: By removing the acidic byproduct, the equilibrium of the reaction is shifted towards the product side, in accordance with Le Châtelier's principle.
Running the reaction without a base will result in a very low yield, as the reaction will stop once approximately 50% of the amine has been converted to its non-nucleophilic hydrochloride salt.
Q5: What are the optimal stoichiometric ratios of the reactants?
A5: For optimal results, it is recommended to use a slight excess of the chloroacetyl chloride to ensure complete consumption of the more valuable 1-naphthylamine. The base, if it is a tertiary amine like triethylamine, should be used in at least a 1:1 molar ratio with the chloroacetyl chloride.
Recommended Stoichiometry:
| Reactant | Molar Equivalents |
| 1-Naphthylamine | 1.0 |
| Chloroacetyl Chloride | 1.05 - 1.1 |
| Triethylamine (or other tertiary amine base) | 1.1 - 1.2 |
Q6: How can I monitor the progress of the reaction?
A6: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (1-naphthylamine) on a TLC plate. The product, being an amide, will have a different Rf value than the starting amine. The reaction is complete when the spot corresponding to 1-naphthylamine has disappeared. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes.
Q7: What are the key safety precautions when working with chloroacetyl chloride?
A7: Chloroacetyl chloride is a corrosive and lachrymatory substance.[8] It is also highly reactive and moisture-sensitive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that all glassware is dry and that the reaction is protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
1-Naphthylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard laboratory glassware.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of 1-naphthylamine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
Workflow Diagram for Synthesis and Purification:
Caption: General workflow for synthesis and purification.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. zauxigroup.com [zauxigroup.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Reactions of Acyl halide [simply.science]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting 2-chloro-N-(1-naphthyl)acetamide Solubility Issues
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to understanding and resolving solubility challenges encountered with 2-chloro-N-(1-naphthyl)acetamide. Our methodology is grounded in first principles of physical chemistry to empower you to make informed decisions during your experimental design.
Part 1: Foundational Knowledge - Physicochemical Profile
Understanding the inherent properties of 2-chloro-N-(1-naphthyl)acetamide is the first step in troubleshooting its solubility. The molecule's structure, dominated by a nonpolar naphthalene ring system, dictates its behavior in various solvents.[1]
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₂H₁₀ClNO[2] | - |
| Molecular Weight | 219.66 g/mol [2] | - |
| Appearance | White to light yellow solid/crystal.[3][4] | Indicates the compound is a solid at room temperature and dissolution will be required. |
| Predicted Lipophilicity (XLogP3) | 2.3[2] | A positive value indicates a preference for lipid-like (nonpolar) environments over aqueous (polar) ones, predicting poor water solubility. |
| Aqueous Solubility | Predicted to be very low. A related, more polar compound, 2-(1-naphthyl)acetamide, is reported as insoluble in water.[1][3] | Direct dissolution in aqueous buffers is not a viable strategy. |
| Organic Solvent Solubility | Known to be soluble in N,N-Dimethylformamide (DMF).[3] Other polar aprotic solvents like Dimethyl sulfoxide (DMSO) are also suitable.[5][6] | These solvents are the primary choice for creating concentrated stock solutions. |
| Stability | Light sensitive; decomposes on heating.[3][4][7] | Avoid excessive heat when attempting to dissolve. Store stock solutions protected from light. |
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to address common issues encountered in the laboratory.
Question 1: My 2-chloro-N-(1-naphthyl)acetamide won't dissolve in my chosen solvent. What is the systematic approach to solve this?
Answer:
This is a common initial hurdle. The cause can range from an inappropriate solvent choice to the compound's physical state. A logical, step-by-step process is essential to diagnose the issue without compromising your material.
Logical Troubleshooting Workflow
References
- 1. hmdb.ca [hmdb.ca]
- 2. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Naphthyl)acetamide | 86-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-(1-Naphthyl)acetamide | 86-86-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-chloro-N-(1-naphthyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of 2-chloro-N-(1-naphthyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting advice to overcome common experimental hurdles.
Introduction to Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).
For 2-chloro-N-(1-naphthyl)acetamide, achieving high purity is often crucial for subsequent synthetic steps or for ensuring accurate biological and pharmacological evaluation. The following sections provide a comprehensive guide to its purification by recrystallization, including a detailed protocol, troubleshooting advice, and frequently asked questions.
Core Protocol: Recrystallization of 2-chloro-N-(1-naphthyl)acetamide
This protocol is based on established methods for the recrystallization of related N-substituted acetamides and provides a strong starting point for the purification of 2-chloro-N-(1-naphthyl)acetamide.[2]
Step 1: Solvent Selection
The choice of solvent is the most critical step in recrystallization. For N-substituted acetamides, polar solvents are often a good choice.[2] Based on literature for analogous compounds, 95% ethanol is a highly recommended starting point.
Screening for an Optimal Solvent: If you wish to screen for other solvents, follow this small-scale procedure:
-
Place approximately 50 mg of your crude 2-chloro-N-(1-naphthyl)acetamide into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
Solvent Suitability Matrix:
| Solvent | Polarity | Boiling Point (°C) | Suitability for N-Substituted Acetamides |
| Ethanol/Water | High | Variable | Excellent starting point; allows for fine-tuning of polarity. |
| Ethanol | High | 78 | Often effective for compounds with moderate polarity. |
| Methanol | High | 65 | Can be effective, but the lower boiling point may be less ideal. |
| Acetone | Medium | 56 | May be too good of a solvent at room temperature. |
| Ethyl Acetate | Medium | 77 | A good alternative if ethanol is too polar. |
| Toluene | Low | 111 | Useful for less polar compounds or as an anti-solvent. |
Step 2: The Recrystallization Process
-
Dissolution: Place the crude 2-chloro-N-(1-naphthyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide (Q&A Format)
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with impure compounds that have a depressed melting point.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.
-
Root Cause and Prevention:
-
High Impurity Level: The impurities are significantly lowering the melting point of your compound. Consider a preliminary purification step like a column chromatography if the impurity load is very high.
-
Cooling Too Rapidly: Rapid cooling can favor the formation of an oil. Ensure a slow cooling process. You can insulate the flask to slow down the rate of cooling.
-
Solvent Choice: The boiling point of your solvent may be too high. Consider a lower-boiling point solvent.
-
Q2: No crystals are forming even after cooling in an ice bath. What went wrong?
A2: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Too Much Solvent: If the solution is too dilute, the concentration of the desired compound will not exceed its solubility limit upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.
-
-
Supersaturation: The solution may need a "trigger" to start the crystallization process.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of pure 2-chloro-N-(1-naphthyl)acetamide, add it to the solution to act as a seed crystal.
-
-
Q3: My yield is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process.
-
Using Too Much Solvent: As mentioned above, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Always aim to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.
-
Prevention: Use a slight excess of solvent before hot filtration and ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can then boil off the excess solvent before the cooling and crystallization step.
-
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
Q4: The recrystallized product is still impure. What are my options?
A4: If a single recrystallization does not provide a product of sufficient purity, you have a few options:
-
Second Recrystallization: A second recrystallization will often significantly improve purity.
-
Change of Solvent: The initial solvent may not be effective at separating the specific impurities present. Experiment with a different solvent or a mixed-solvent system. For example, you could dissolve the compound in a "good" solvent like ethanol and then add a "poor" solvent like water dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
-
Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb your desired product.
Frequently Asked Questions (FAQs)
What are the likely impurities in my crude 2-chloro-N-(1-naphthyl)acetamide?
Given that the synthesis of 2-chloro-N-(1-naphthyl)acetamide typically involves the reaction of 1-naphthylamine with chloroacetyl chloride, the most common impurities are likely to be:
-
Unreacted 1-naphthylamine
-
Unreacted chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)
-
Diacylated byproducts (where two chloroacetyl groups have reacted with the amine)
How do I know if my product is pure after recrystallization?
The most common way to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically less than 2 °C). Impurities will cause the melting point to be depressed and broaden the range. You should see a significant sharpening of the melting point range after a successful recrystallization. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
What is a mixed-solvent system and when should I use it?
A mixed-solvent system is used when no single solvent has the ideal solubility properties for your compound. You typically use a pair of miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). This is particularly useful when your compound is either too soluble or not soluble enough in common solvents.
How much solvent should I use for the initial dissolution?
The goal is to create a saturated solution at the solvent's boiling point. Start by adding enough solvent to just cover the solid. Heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid just dissolves. This ensures you are not using a large excess of solvent, which would lead to a lower yield.
Visualizing the Process
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid by recrystallization.
Solvent Selection Logic
Caption: Decision tree for selecting an appropriate recrystallization solvent.
References
resolving peak tailing in HPLC analysis of 2-chloro-N-1-naphthylacetamide
Introduction
Welcome to the technical support guide for the chromatographic analysis of 2-chloro-N-1-naphthylacetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues. An ideal chromatographic peak is symmetrical, sharp, and follows a Gaussian distribution.[1] Peak tailing, a common form of peak asymmetry, can significantly compromise the accuracy of quantification, reduce resolution, and indicate underlying issues in the analytical method or HPLC system.[2][3] This guide offers a systematic approach to diagnose and rectify these issues, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with its trailing edge being broader or more drawn out than its leading edge.[4] This distortion suggests that multiple retention mechanisms are at play, with some analyte molecules being retained longer than the main population.[1][5]
This asymmetry is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . A perfectly symmetrical peak has a value of 1.0. Regulatory guidelines often require a tailing factor between 0.8 and 1.5, although values greater than 1.2 are generally considered to be tailing.[3][5]
The Asymmetry Factor is calculated as: As = B / A Where:
-
B is the distance from the peak midpoint to the trailing edge at 10% of the peak height.
-
A is the distance from the leading edge to the peak midpoint at 10% of the peak height.
Q2: Why is this compound particularly prone to peak tailing?
The chemical structure of this compound is the primary reason for its susceptibility to peak tailing in reversed-phase HPLC.
-
Chemical Structure: The molecule contains a large, hydrophobic naphthalene ring, making it well-suited for reversed-phase chromatography.[6] However, it also possesses a polar amide functional group (-NH-C=O) .[7]
-
Secondary Interactions: This amide group is the main culprit. It can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the C=O). These capabilities allow it to engage in strong, undesirable secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of silica-based columns.[2] This secondary retention mechanism delays the elution of a fraction of the analyte molecules, causing the characteristic "tail".[4][8]
Q3: What are the primary causes of peak tailing for this analyte?
For a moderately polar, neutral compound like this compound, the causes of peak tailing can be ranked from most to least likely:
-
Secondary Silanol Interactions: This is the most common cause.[5][8][9] Even on modern, end-capped columns, some residual silanol groups remain. At mobile phase pH values above 3, these silanols can become ionized (Si-O⁻) and strongly interact with the polar amide group of the analyte, leading to significant tailing.[1][5]
-
Mobile Phase pH Effects: While the analyte itself is not strongly ionizable, the mobile phase pH critically controls the ionization state of the stationary phase's silanol groups.[10][11] Operating at a mid-range pH (e.g., 4-7) maximizes silanol activity and, therefore, peak tailing.[1]
-
Metal Chelation: Trace metal impurities (like iron or aluminum) within the silica matrix or from stainless-steel hardware can act as Lewis acids.[4][12] The oxygen atom of the analyte's amide group can chelate with these metals, creating another secondary retention mechanism that results in tailing.[8][13]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (i.e., more organic) than the mobile phase can cause the initial band of analyte to spread improperly on the column, leading to peak distortion.[14][15]
-
Column Contamination and Degradation: The accumulation of strongly retained sample matrix components can create new active sites that cause tailing.[3] Physical degradation of the column, such as the formation of a void at the inlet, can also lead to poor peak shape.[1][16]
Systematic Troubleshooting Workflow
A logical, step-by-step approach is the most efficient way to identify and resolve the root cause of peak tailing. The following workflow is designed to address the most probable causes first.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase composition, particularly its pH, is the most powerful tool for controlling secondary interactions.[17]
A. Adjust Mobile Phase pH
-
Causality: The primary cause of tailing for this compound is the interaction with ionized silanol groups (Si-O⁻).[5][8] These groups are acidic and become deprotonated at pH levels above approximately 3-4. By lowering the mobile phase pH, we can suppress this ionization, keeping the silanols in their less reactive, protonated state (Si-OH).[5][18]
-
Recommendation: Adjust the aqueous component of the mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier like formic acid or phosphoric acid. This is the single most effective step to mitigate tailing from silanol interactions.[4][8]
B. Increase Buffer Concentration
-
Causality: A buffer helps maintain a stable pH and its ions can also compete with the analyte for active silanol sites, effectively "masking" them.[1]
-
Recommendation: If using a buffer, ensure its concentration is adequate, typically between 20-50 mM .[8] Increasing the buffer strength can sometimes improve peak shape, especially at mid-range pH values.[1]
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak (As ≤ 1.2).
-
Prepare Mobile Phase A (Aqueous): Prepare three batches of the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Batch 1: Adjust to pH 4.5 (Control).
-
Batch 2: Adjust to pH 3.0 with 0.1% formic acid.
-
Batch 3: Adjust to pH 2.5 with 0.1% formic acid.
-
-
Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.
-
Equilibrate System: Equilibrate the column with your initial gradient conditions using the pH 4.5 mobile phase.
-
Inject Standard: Inject your this compound standard and record the chromatogram. Calculate the Asymmetry Factor (As).
-
Test Lower pH: Flush the system and column thoroughly with the pH 3.0 mobile phase and re-equilibrate.
-
Re-inject Standard: Inject the standard again and calculate the Asymmetry Factor.
-
Test Lowest pH: Repeat steps 5 and 6 with the pH 2.5 mobile phase.
-
Analyze Results: Compare the peak shapes from the three runs. A significant improvement should be observed as the pH is lowered.
Step 2: HPLC Column Evaluation
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus.
Caption: Secondary interaction between the analyte and an ionized silanol site.
A. Use a High-Performance, End-Capped Column
-
Causality: Older columns (Type A silica) have a higher concentration of acidic silanols and trace metals, making them prone to causing peak tailing.[4] Modern columns are made from high-purity silica (Type B) and are "end-capped," a process where residual silanols are chemically reacted to make them less polar and reactive.[1][5]
-
Recommendation: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. For particularly stubborn tailing, consider a column with a polar-embedded stationary phase, which provides additional shielding of the silica surface.[9]
B. Check for Column Contamination or Voids
-
Causality: Column contamination can introduce active sites, while a void at the column inlet disrupts the sample band, causing tailing and broadening.[3][16]
-
Recommendation: If the column is old or has been used with dirty samples, it may be contaminated. First, try removing the guard column (if used) to see if it is the source of the problem.[16] If tailing persists, perform a column cleaning procedure. If that fails, replace the column.[3]
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a C18 column.
Note: Always consult the manufacturer's instructions for your specific column's limitations regarding pH and solvents.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 column volumes. This removes precipitated buffer.[19]
-
Organic Wash (for non-polar contaminants): Flush with 100% Acetonitrile for 20 column volumes.
-
Stronger Organic Wash: Flush with 100% Isopropanol for 20 column volumes.
-
Re-equilibration: Return to the organic wash solvent (100% Acetonitrile), then gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase to avoid shocking the stationary phase.[19]
-
Reconnect and Test: Reconnect the column to the detector, equilibrate, and inject a standard to assess performance.
Step 3: Sample and Injection Condition Optimization
A. Match Sample Solvent to Mobile Phase
-
Causality: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile sample into a 95% aqueous mobile phase) causes the sample to spread out on the column before the separation begins, resulting in a distorted peak.[14][15][20]
-
Recommendation: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility. It is often possible to dissolve the sample in a small amount of strong solvent and then dilute it with the mobile phase.[21][22]
B. Check for Mass Overload
-
Causality: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to a right-skewed, tailing peak.[2][16]
-
Recommendation: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column.[16][22]
Step 4: System and Hardware Considerations
A. Investigate Metal Chelation
-
Causality: If tailing persists even with a new column and optimized mobile phase, metal chelation may be the issue.[8][13] This is more common in systems with stainless steel components.
-
Recommendation: A simple diagnostic is to add a small amount of a chelating agent, like 0.1 mM EDTA, to the mobile phase. If peak shape improves, metal chelation is a likely contributor. For long-term solutions, consider using a biocompatible HPLC system with PEEK tubing and titanium components.[23]
B. Minimize Extra-Column Volume
-
Causality: Excessive volume from long or wide-ID tubing, or large detector cells, can cause band broadening, which manifests as tailing, especially for early-eluting peaks.[3][9]
-
Recommendation: Keep tubing between the injector, column, and detector as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[9]
Summary of Troubleshooting Effects
The following table summarizes the expected impact of key troubleshooting actions on the peak asymmetry of this compound.
| Action | Parameter Changed | Expected Effect on Asymmetry Factor (As) | Primary Mechanism Addressed |
| Mobile Phase | Lower pH to 2.5-3.0 | Significant Decrease (e.g., from 2.0 to <1.3) | Suppression of silanol ionization[5][8] |
| Increase buffer strength | Moderate Decrease | Masking of active silanol sites[1] | |
| Column | Replace old column with new, end-capped column | Significant Decrease | Reduction of active silanol sites[5][9] |
| Sample | Match sample solvent to mobile phase | Moderate to Significant Decrease | Prevention of initial band spreading[14][15] |
| Dilute sample concentration | Moderate Decrease | Alleviation of mass overload[16] | |
| System | Add EDTA to mobile phase | Moderate Decrease (if applicable) | Prevention of metal chelation[13] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. mac-mod.com [mac-mod.com]
- 16. labcompare.com [labcompare.com]
- 17. agilent.com [agilent.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-chloro-N-1-naphthylacetamide
Welcome to the technical support center for the bioanalysis of 2-chloro-N-1-naphthylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis. My purpose is to provide you with expert, field-proven insights into one of the most persistent challenges in LC-MS/MS: the matrix effect.
The narrative that follows is structured to move from foundational knowledge to specific, actionable troubleshooting protocols. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS?
A1: The "matrix" refers to all the components in your biological sample (e.g., plasma, urine, tissue homogenate) other than your target analyte, this compound.[1] Matrix effects are the alteration of your analyte's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[2][3] This interference can lead to either a suppression or enhancement of the analyte's signal, which directly compromises the accuracy, precision, and sensitivity of your quantitative results.[4] It is a critical parameter that must be assessed during method validation, as stipulated by regulatory bodies like the FDA and EMA.[5][6][7]
Q2: Why might this compound be susceptible to matrix effects?
A2: The susceptibility of any analyte, including this compound, is a function of its physicochemical properties, the complexity of the biological matrix, the chosen sample preparation technique, and the chromatographic conditions. Compounds analyzed by Electrospray Ionization (ESI), the most common ionization technique, are particularly prone to matrix effects.[8][9] If this compound co-elutes with highly abundant endogenous matrix components, such as phospholipids from plasma, these components can compete for ionization, leading to signal suppression.[1][10]
Q3: What are the common signs of matrix effects in my data?
A3: Common indicators of matrix effects include poor reproducibility in replicate injections, inaccurate quantification (especially for Quality Control samples), non-linear calibration curves, and a general decrease in assay sensitivity.[11] You may also observe significant variability in results when analyzing samples from different individuals or different lots of the same biological matrix.[8]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects.
-
Ion Suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[1][12]
-
Ion Enhancement is less common and occurs when matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[1][3]
Both effects are detrimental to accurate quantification.
Troubleshooting Guide: From Problem to Solution
This section is designed to address specific issues you may encounter during your analysis of this compound.
Problem 1: I'm seeing poor reproducibility and inconsistent peak areas, especially at low concentrations.
This is a classic symptom of variable matrix effects. The degree of ion suppression or enhancement is not consistent across your samples, leading to high variability.
Cause: Inadequate removal of matrix components and/or co-elution of the analyte with a region of high matrix interference.
Solution Workflow: A systematic approach is required to diagnose and mitigate this issue.
The PCI experiment is a powerful qualitative tool to visualize the regions in your chromatogram where matrix effects occur.[2][13][14]
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-connector to introduce a constant, low-flow (~10 µL/min) stream of a pure solution of this compound into the LC eluent after the analytical column but before the mass spectrometer's ion source.
-
Equilibrate: Allow the infused signal to stabilize, establishing a constant, elevated baseline for your analyte's MRM transition.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample preparation method).
-
Monitor: As the chromatogram runs, monitor the baseline of the infused analyte. Any dip in the baseline indicates a zone of ion suppression, while a rise indicates enhancement.[11][15] This provides a "map" of where your analyte's retention time (RT) should not be.
Based on the PCI results, you have two primary levers to pull: sample preparation and chromatography.[13]
Strategy A: Enhance Sample Preparation The goal is to remove the interfering matrix components before they reach the LC-MS system.[1][16]
| Technique | Principle | Pros | Cons | Expected Outcome for this compound |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective; phospholipids and other endogenous components remain.[10] | High risk of significant matrix effects. Often insufficient for regulated bioanalysis. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity and pH. | Cleaner than PPT, can remove many salts and polar interferences. | More labor-intensive, uses larger solvent volumes. | Good potential for removing polar interferences. The non-polar nature of the naphthyl group suggests good recovery in common organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts.[1] | Requires method development, more expensive. | Excellent potential. A reverse-phase (C18) or mixed-mode sorbent could effectively retain the analyte while allowing for washing of phospholipids and salts. |
Recommendation: If you are using PPT, it is highly likely the source of your problem. Evaluate LLE and SPE in parallel to determine which provides the cleanest extract, referencing your PCI data to see if the suppression zones are eliminated.
Strategy B: Optimize Chromatography The goal is to chromatographically separate this compound from the ion suppression zones identified in the PCI experiment.[1]
-
Modify Gradient: Alter the slope of your mobile phase gradient. A shallower gradient can increase resolution between your analyte and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) that may provide a different elution pattern for the matrix components relative to your analyte.
After optimizing your sample preparation and/or chromatography, you must quantitatively assess the matrix effect according to regulatory guidelines.[6][17] This is done by calculating the Matrix Factor (MF) .[2]
Experimental Protocol: Matrix Factor Calculation
-
Prepare Two Sets of Samples:
-
Set A: Spike a known concentration of this compound (e.g., at low and high QC levels) into a neat solution (e.g., mobile phase).
-
Set B: First, extract at least six different lots of blank biological matrix. Then, spike the post-extracted matrix with the same concentrations of the analyte as in Set A.[7]
-
-
Analyze and Calculate:
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
-
-
Assess Results:
Problem 2: My assay is failing because QC samples are out of range, even with an optimized sample prep and LC method.
This issue often points to a problem that cannot be solved by cleanup or chromatography alone: inherent, unavoidable matrix effects that vary from sample to sample.
Cause: Lot-to-lot or patient-to-patient variability in matrix composition that is not fully removed by sample preparation. The only reliable way to correct for this is with an appropriate internal standard.
Solution Workflow: The gold standard for correcting variable matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).[13][18]
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. benchchem.com [benchchem.com]
minimizing side-product formation in 2-chloro-N-1-naphthylacetamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-1-naphthylacetamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side-product formation and optimizing your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
I. Reaction Overview: The Schotten-Baumann Acylation of 1-Naphthylamine
The synthesis of this compound is typically achieved through the acylation of 1-naphthylamine with chloroacetyl chloride.[1][2] This reaction, often performed under Schotten-Baumann conditions, involves an amine acting as a nucleophile, attacking the carbonyl carbon of the acid chloride.[3][4] A base, commonly aqueous sodium hydroxide or an organic amine like triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]
While seemingly straightforward, this reaction is prone to several side-product formations that can significantly impact yield and purity. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting.
Core Reaction Scheme:
Caption: Desired acylation reaction pathway.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My yield of this compound is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, primarily related to the consumption of starting materials through side reactions.
A1: Hydrolysis of Chloroacetyl Chloride
-
The Problem: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water, forming chloroacetic acid and hydrochloric acid.[6][7] This side reaction consumes the acylating agent, reducing the amount available to react with 1-naphthylamine. The Schotten-Baumann reaction, which often uses an aqueous base, is particularly vulnerable to this issue.[5][8]
-
Causality: The carbonyl carbon of chloroacetyl chloride is highly electrophilic. Water, acting as a nucleophile, can attack this carbon, leading to the formation of an unstable tetrahedral intermediate that collapses to form chloroacetic acid and HCl.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: When not using a biphasic system, ensure all glassware is oven-dried and solvents are anhydrous.[9]
-
Biphasic System: Employ a two-phase solvent system (e.g., dichloromethane and water).[5] The reactants remain primarily in the organic phase, minimizing contact between the chloroacetyl chloride and the aqueous base.
-
Controlled Addition: Add the chloroacetyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and favor acylation over hydrolysis.[10][11]
-
Flow Chemistry: Continuous flow reactors can offer better control over mixing and temperature, suppressing the undesired hydrolysis.[8]
-
A2: Protonation of 1-Naphthylamine
-
The Problem: The acylation reaction produces one equivalent of hydrochloric acid.[3] This acid can protonate the unreacted 1-naphthylamine, forming a naphthylammonium salt. The protonated amine is no longer nucleophilic and cannot react with chloroacetyl chloride, thus reducing the yield.
-
Causality: The lone pair of electrons on the nitrogen atom of 1-naphthylamine is basic and readily accepts a proton from the generated HCl.
-
Troubleshooting & Optimization:
-
Use of a Base: Incorporate a base to neutralize the HCl as it is formed. At least one equivalent of a base is necessary.[3] Common choices include:
-
Excess Amine (Not Recommended for this Synthesis): While using an excess of the amine to act as the base is a possible strategy, it is generally not cost-effective and complicates purification.
-
FAQ 2: I'm observing a significant amount of an impurity with a higher molecular weight than my product. What could it be?
This is a classic sign of a diacylation side-product.
A1: Formation of N-(chloroacetyl)-N-(1-naphthyl)chloroacetamide
-
The Problem: The initially formed product, this compound, still possesses a hydrogen on the amide nitrogen. Under certain conditions, this amide can be deprotonated and undergo a second acylation to form a diacylated side-product.
-
Causality: The amide proton is weakly acidic. In the presence of a strong enough base, it can be removed to form an amidate anion. This anion is nucleophilic and can react with another molecule of chloroacetyl chloride.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 1-naphthylamine to chloroacetyl chloride. An excess of the acylating agent will favor diacylation.
-
Temperature Management: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride. Higher temperatures can increase the rate of the second acylation.
-
Base Selection: A milder base may be less likely to deprotonate the amide product. Consider using sodium bicarbonate instead of sodium hydroxide in a biphasic system if diacylation is a persistent issue.
-
FAQ 3: My final product has a brownish or reddish color, even after initial purification. What is causing this discoloration?
The discoloration is likely due to the oxidation of 1-naphthylamine.
A1: Oxidation of 1-Naphthylamine
-
The Problem: 1-Naphthylamine is an aromatic amine that is susceptible to oxidation, especially when exposed to air.[13][14] This oxidation can lead to the formation of colored impurities that are difficult to remove.
-
Causality: Aromatic amines can be oxidized to form highly colored polymeric species. This process can be accelerated by light and air.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Freshly Purified 1-Naphthylamine: If the starting 1-naphthylamine is already discolored, consider purifying it by recrystallization or sublimation before use.
-
Decolorizing Carbon: During the workup and recrystallization of the final product, treatment with activated carbon can help remove colored impurities.[9]
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | 1. Hydrolysis of chloroacetyl chloride[6][8] 2. Protonation of 1-naphthylamine[3] | 1. Use anhydrous solvents, controlled addition at low temperature, or a biphasic system.[5][9][10] 2. Add at least one equivalent of a suitable base (e.g., NaOH, TEA, DBU).[4][10] |
| High MW Impurity | Diacylation of the product | Maintain a 1:1 stoichiometry, control temperature at 0-5 °C, and consider using a milder base. |
| Product Discoloration | Oxidation of 1-naphthylamine[13][14] | Use an inert atmosphere, purify starting material if necessary, and use activated carbon during recrystallization.[9] |
III. Experimental Protocols
Protocol 1: Optimized Synthesis of this compound under Schotten-Baumann Conditions
This protocol is designed to maximize yield by minimizing hydrolysis of the acyl chloride.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthylamine (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Acylation: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the biphasic mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Identification of Side-Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the main side-products.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Look for the expected mass of the product (C12H10ClNO, MW: 219.67 g/mol ).[15]
-
Search for the mass of chloroacetic acid (hydrolysis product) in negative ion mode.
-
Search for the mass of the diacylated product.
-
IV. Visualizing Reaction Pathways
Main and Side Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
V. References
-
PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 2-Chloroacetyl chloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Naphthylamine. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-N-(1-naphthyl)acetamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (n.d.). 2-chloro-N-[(2-hydroxy-1-naphthyl)methyl]acetamide. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Reaction of anilines and amines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. Retrieved from --INVALID-LINK--
-
Veeprho. (n.d.). 2 Chloro 1 naphthyl Acetamide. Retrieved from --INVALID-LINK--
-
International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from --INVALID-LINK--
References
- 1. ijpsr.info [ijpsr.info]
- 2. benchchem.com [benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 15. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing fragmentation parameters for MS analysis of 2-chloro-N-1-naphthylacetamide
Welcome to the technical support center for the mass spectrometry (MS) analysis of 2-chloro-N-1-naphthylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization protocols. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Understanding Your Analyte: this compound
Before delving into troubleshooting, a foundational understanding of the analyte is critical.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 219.67 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 219.04509 Da | --INVALID-LINK-- |
| Key Structural Features | Naphthyl group, Amide linkage, Chloroacetyl group | |
| Expected Ionization | Primarily forms [M+H]⁺ in positive ESI. Potential for [M+Na]⁺ and other adducts. | --INVALID-LINK--[2] |
The presence of a nitrogen atom in the amide group makes this molecule amenable to positive mode electrospray ionization (ESI), typically forming a protonated molecule, [M+H]⁺, at m/z 220.052.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the MS analysis of this compound.
Q1: Why is the signal intensity of my precursor ion so low?
Low signal intensity can stem from several factors:
-
Suboptimal Ionization: Ensure your mobile phase is conducive to ESI. An acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.[3]
-
Sample Concentration: If the sample is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression.[4]
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. This is often due to high cone/declustering voltages or a high source temperature.[5] To address this, systematically reduce these parameters.
-
Instrument Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[4]
Q2: I am seeing multiple precursor ions (e.g., m/z 220, 242, 261). What are these?
It is common to observe adduct formation in ESI, where the analyte associates with ions from the mobile phase or glassware.[6] For this compound, you might see:
-
[M+H]⁺: The protonated molecule at m/z 220.052.
-
[M+Na]⁺: A sodium adduct at m/z 242.034. Amides are known to form sodium adducts.[7]
-
[M+K]⁺: A potassium adduct at m/z 258.008.
-
[M+ACN+H]⁺: An acetonitrile adduct at m/z 261.078, if acetonitrile is used as a solvent.
To confirm the identity of these peaks, look for the characteristic mass differences between them (e.g., 22.989 Da for Na vs. H). To minimize adduct formation, use high-purity solvents and additives, and consider using fresh glassware.[6]
Q3: My chromatogram shows no peaks at all. What should I check?
The absence of peaks is a critical issue that requires a systematic check of the entire system:
-
Sample Preparation and Injection: Verify that the autosampler and syringe are functioning correctly and that the sample is properly prepared.[8]
-
LC System: Check for leaks, ensure the mobile phase is flowing, and inspect the column for any blockages or cracks.[8]
-
Ion Source: Confirm that the electrospray is stable. An irregular or absent spray can be due to a clog in the needle.[9]
-
Mass Spectrometer: Ensure the detector is on and that the instrument is properly tuned and calibrated.[4][8]
Troubleshooting and Optimization Guide
This section provides a more in-depth, systematic approach to resolving common experimental challenges.
Issue: Excessive In-Source Fragmentation
Symptoms: A weak or absent precursor ion ([M+H]⁺) and a complex MS1 spectrum with many fragment ions.
Causality: In-source fragmentation occurs when the analyte is subjected to harsh conditions in the ion source, causing it to break apart before mass analysis.[5] The primary drivers are high voltages (cone, declustering, or fragmentor voltage) and high source temperatures.[5][10]
Troubleshooting Workflow:
Caption: Workflow for mitigating in-source fragmentation.
Experimental Protocol: Optimizing Cone/Declustering Voltage
-
Initial Setup: Infuse a solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Set High Voltage: Start with a relatively high cone/declustering voltage (e.g., 80 V, this value is instrument-dependent).
-
Acquire Data: Acquire a full scan MS1 spectrum.
-
Iterative Reduction: Decrease the voltage in 10 V increments and acquire a new spectrum at each step.
-
Analysis: Plot the intensity of the precursor ion (m/z 220.052) and major fragment ions (e.g., m/z 143.073) as a function of the voltage.
-
Selection: Choose the voltage that maximizes the precursor ion intensity while minimizing the intensity of the fragment ions.
Issue: Poor Fragmentation Efficiency in MS/MS
Symptoms: Low intensity of product ions in the MS/MS spectrum, making identification and quantification difficult.
Causality: The collision energy (CE) applied in the collision cell is a critical parameter that dictates the efficiency of fragmentation.[11] If the CE is too low, the precursor ion will not fragment efficiently. If it is too high, the precursor will shatter into very small, non-specific fragments, or the desired product ions will further fragment.
Predicted Fragmentation Pathway of this compound
Based on the known fragmentation of N-aryl amides and the GC-MS data available for this compound, we can predict the following fragmentation pathway for the [M+H]⁺ ion (m/z 220.052):
Caption: Predicted fragmentation of this compound.
The most probable fragmentation is the cleavage of the amide bond, leading to the formation of the stable 1-naphthylamine ion at m/z 143.073.[12] This is consistent with the GC-MS data from PubChem, which shows m/z 143 as a major peak.[11]
Experimental Protocol: Optimizing Collision Energy
-
Method Setup: In your LC-MS/MS method, select the precursor ion m/z 220.052.
-
Collision Energy Ramp: Set up a series of experiments where the collision energy is ramped. For example, from 5 eV to 40 eV in 5 eV increments.
-
Injection: Inject your sample.
-
Data Analysis: For each product ion of interest (e.g., m/z 143.073 and 127.054), plot its intensity against the collision energy.
-
Selection: For each precursor-product ion pair (transition), select the collision energy that gives the maximum product ion intensity. This will be the optimal CE for your MRM (Multiple Reaction Monitoring) method.[5]
Example Collision Energy Optimization Data (Hypothetical)
| Collision Energy (eV) | Intensity of m/z 143.073 | Intensity of m/z 127.054 |
| 5 | 1.2e5 | 5.0e3 |
| 10 | 5.8e5 | 2.5e4 |
| 15 | 9.2e5 | 8.0e4 |
| 20 | 1.5e6 | 1.5e5 |
| 25 | 1.1e6 | 2.8e5 |
| 30 | 7.5e5 | 4.5e5 |
| 35 | 4.0e5 | 3.2e5 |
| 40 | 1.5e5 | 1.8e5 |
In this example, the optimal CE for the transition 220.052 -> 143.073 would be 20 eV, while for 220.052 -> 127.054, it would be 30 eV.
Concluding Remarks
This technical support guide provides a framework for optimizing the MS analysis of this compound. By understanding the physicochemical properties of the analyte and the principles of mass spectrometry, researchers can systematically troubleshoot and optimize their methods to achieve high-quality, reliable data. Remember that the optimal parameters can be instrument-dependent, and the protocols provided here should be used as a starting point for your specific system.
References
- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ugto.mx [ugto.mx]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. tecan.com [tecan.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. 1-Naphthalenamine [webbook.nist.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for 2-Chloro-N-1-naphthylacetamide Quantification
This guide provides an in-depth, technically-grounded walkthrough for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-chloro-N-1-naphthylacetamide. The principles and practices detailed herein are designed for researchers, scientists, and drug development professionals, ensuring a robust and reliable analytical procedure suitable for its intended purpose. The methodologies are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical method validation.[1][2][3]
Introduction: The Rationale for a Validated Method
This compound is a synthetic organic compound with potential applications as an intermediate in pharmaceutical manufacturing or as a novel active pharmaceutical ingredient (API). Accurate and precise quantification is paramount for ensuring product quality, consistency, and safety. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide details the validation of an isocratic RP-HPLC method with UV detection, a common and reliable technique for the analysis of aromatic amide compounds.[4][5]
Proposed Analytical Method and System Suitability
Before commencing method validation, a suitable analytical method must be developed. For this compound, a C18 stationary phase is selected for its versatility in retaining moderately polar to nonpolar compounds.[6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Before any validation run, and prior to any sample analysis, the suitability of the chromatographic system must be verified.[7][8] This is achieved by injecting a standard solution multiple times (typically five or six replicates) to ensure the system is performing within acceptable limits.
Table 2: System Suitability Acceptance Criteria
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.[8] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce narrow, sharp peaks.[8] |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the autosampler and detector response.[8] |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability and precision of the pump and mobile phase delivery. |
The Validation Workflow: A Structured Approach
Analytical method validation is a systematic process. The relationship between the core validation parameters is illustrated below. It is often practical to design experiments where multiple characteristics can be evaluated simultaneously, such as linearity, range, accuracy, and precision.[1]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
A Comparative Guide to the Biological Activity of 2-Chloro-N-1-naphthylacetamide and Structurally Related Compounds
Introduction
The N-substituted 2-chloroacetamide scaffold is a cornerstone in the development of a diverse range of biologically active molecules. The inherent reactivity of the C-Cl bond, coupled with the vast possibilities for substitution on the nitrogen atom, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides an in-depth comparative analysis of the biological activity of 2-chloro-N-1-naphthylacetamide and its analogs, with a particular focus on their antifungal, antibacterial, herbicidal, and cytotoxic properties. By examining the structure-activity relationships (SAR) and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development endeavors.
The core structure of the compounds discussed in this guide is the N-aryl-2-chloroacetamide moiety. The primary point of comparison will be the influence of the aryl substituent, contrasting the bulky, lipophilic naphthyl group of this compound with the phenyl group and its various substitutions.
Antifungal Activity: A Promising Avenue for N-Aryl Chloroacetamides
Several studies have highlighted the potential of N-aryl chloroacetamides as antifungal agents, particularly against clinically relevant yeasts and molds. The fungicidal activity of these compounds is a key area of investigation.
Mechanism of Action: Beyond Membrane Disruption
While the precise mechanism of antifungal action for all N-aryl chloroacetamides is not fully elucidated, studies on 2-chloro-N-phenylacetamide suggest a multi-faceted approach. It has been shown that this compound does not primarily act by binding to ergosterol, a key component of the fungal cell membrane, which is the target of azole antifungals. Instead, evidence points towards the inhibition of critical cellular processes. Molecular docking studies have suggested that 2-chloro-N-phenylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase[1][2].
The presence of the electrophilic chloromethyl group is crucial for the biological activity of these molecules. It is hypothesized that this group can alkylate essential biomolecules within the fungal cell, such as enzymes containing thiol groups, leading to cellular dysfunction and death.
Logical Relationship: The Role of the Chloroacetyl Group in Biological Activity
The chloroacetyl group is a key pharmacophore in this class of compounds. Its reactivity allows for covalent interactions with biological nucleophiles, which is a primary driver of its various biological activities.
Caption: The central role of the 2-chloroacetyl group in the biological activities of N-aryl chloroacetamides.
Comparative Antifungal Activity
Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide against various fungal strains.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Clinical (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [3][4] |
| Candida parapsilosis | Clinical (Fluconazole-Resistant) | 128 - 256 | 1024 | [3][4] |
| Aspergillus flavus | Clinical | 16 - 256 | 32 - 512 | [1][2][5] |
Table 2: Comparative Antimicrobial Activity of various N-(substituted phenyl)-2-chloroacetamides.
| Compound | Substituent on Phenyl Ring | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| SP1 | H | >4000 | 250 | 250 | 500 | [6] |
| SP4 | 4-Cl | 2000 | 125 | 125 | 250 | [6] |
| SP5 | 4-Br | 1000 | 125 | 125 | 250 | [6] |
| SP6 | 4-F | 2000 | 125 | 125 | 250 | [6] |
From the available data, it is evident that substitutions on the phenyl ring significantly influence the antimicrobial activity. Halogen substitutions at the para-position of the phenyl ring tend to enhance the activity against both bacteria and fungi when compared to the unsubstituted N-phenyl analog[6]. This is likely due to an increase in lipophilicity, which facilitates passage through microbial cell membranes. The larger and more lipophilic naphthyl group in this compound would be expected to exhibit at least comparable, if not superior, antifungal activity to the phenyl analogs, although direct comparative data is needed for confirmation.
Antibacterial Activity: A Broad Spectrum of Action
N-aryl chloroacetamides have also demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action
The antibacterial mechanism of action is also thought to be rooted in the alkylating ability of the chloroacetyl moiety. This can lead to the inhibition of essential enzymes and disruption of cellular processes. Some studies suggest that these compounds may act on penicillin-binding proteins (PBPs), leading to cell lysis[7]. The presence of the chloro atom is critical for this enhanced activity[7].
Comparative Antibacterial Activity
The data in Table 2 demonstrates the broad-spectrum antibacterial activity of N-phenyl chloroacetamides. The compounds generally show greater potency against Gram-positive bacteria (S. aureus and MRSA) than Gram-negative bacteria (E. coli)[6]. This difference may be attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to compound entry.
Herbicidal Activity: A Well-Established Application
Chloroacetamide herbicides are widely used in agriculture for the control of annual grasses and some broadleaf weeds.
Mechanism of Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and cuticular waxes. By inhibiting their synthesis, chloroacetamides disrupt cell division and growth, ultimately leading to the death of susceptible plants. The alkylating nature of the chloroacetyl group is again central to this activity, as it is believed to covalently bind to and inactivate the elongase enzymes involved in VLCFA synthesis.
Experimental Workflow: Synthesis of N-Aryl-2-chloroacetamides
The general synthesis of N-aryl-2-chloroacetamides is a straightforward and well-established process.
Caption: A generalized workflow for the synthesis of N-aryl-2-chloroacetamides.
Structure-Activity Relationships in Herbicidal Activity
The herbicidal efficacy of chloroacetamides is highly dependent on the substituents on the nitrogen atom. Lipophilicity and steric factors play crucial roles in their uptake, translocation, and interaction with the target enzyme. Studies have shown that a certain degree of lipophilicity is required for optimal activity, but excessive lipophilicity can hinder movement within the plant. The nature and position of substituents on the aryl ring can significantly impact these properties and, consequently, the herbicidal potency[8].
Cytotoxicity: A Consideration for Drug Development
As with any biologically active compound, understanding the cytotoxicity of N-aryl chloroacetamides is paramount, especially for applications in medicine.
Mechanism of Cytotoxicity
The same chemical reactivity that confers the desired biological activities can also lead to toxicity in mammalian cells. The alkylation of cellular macromolecules, including DNA and proteins, can induce cellular stress, leading to apoptosis (programmed cell death) or necrosis. Studies on some chloroacetamide herbicides and their metabolites have shown that they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[9].
Comparative Cytotoxicity Data
Comprehensive, direct comparative cytotoxicity data for this compound and its phenyl analogs is scarce. However, data from various studies on different cell lines can provide an initial assessment.
Table 3: Cytotoxicity of various Phenylacetamide Derivatives against Human Cancer Cell Lines (IC50 in µM).
| Compound | Substituent on Phenyl Ring | MDA-MB-468 (Breast Cancer) | PC12 (Pheochromocytoma) | MCF-7 (Breast Cancer) | Reference |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 | [10] |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 | [10] |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND | [10] |
| 3j | 4-NO₂ | 0.76 ± 0.09 | 6 ± 0.4 | ND | [10] |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 | [10] |
| ND = Not Determined |
The data suggests that the position and nature of the substituent on the phenyl ring significantly affect the cytotoxic potential. For instance, a nitro group at the para position (compound 3j) resulted in high cytotoxicity against MDA-MB-468 cells[10]. It is important to note that while high cytotoxicity is desirable for anticancer agents, it is a negative attribute for antimicrobial or herbicidal compounds intended for use in environments where they may come into contact with non-target organisms. The increased lipophilicity of the naphthyl ring in this compound may lead to increased cytotoxicity compared to its phenyl counterparts, a hypothesis that requires direct experimental validation.
Experimental Protocols
Synthesis of this compound
-
Dissolve 1-naphthylamine (1 equivalent) in a suitable inert solvent such as dichloromethane or toluene.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 times the highest final concentration to be tested.
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Workflow for Antifungal Susceptibility Testing
The broth microdilution method is a standardized and widely used technique for determining the in vitro susceptibility of fungi to antifungal agents.
Caption: A schematic of the broth microdilution method for antifungal susceptibility testing.
Conclusion and Future Directions
The N-aryl-2-chloroacetamide scaffold represents a versatile platform for the development of compounds with a wide range of biological activities. The available data strongly suggests that the nature of the N-aryl substituent plays a critical role in modulating the potency and selectivity of these compounds. While 2-chloro-N-phenylacetamide and its substituted analogs have been more extensively studied, the unique properties of the naphthyl ring in this compound warrant further investigation.
Future research should focus on direct, head-to-head comparative studies of this compound with a broad range of N-phenyl analogs across various biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective agents. Furthermore, a more in-depth elucidation of the molecular mechanisms underlying the antifungal, antibacterial, and herbicidal activities will be crucial for optimizing the therapeutic or agricultural potential of this promising class of compounds. The exploration of their cytotoxicity against a panel of normal human cell lines will also be essential to assess their safety profiles for potential clinical applications.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Technical Guide to 2-chloro-N-(1-naphthyl)acetamide and Its Analogs for Researchers
This guide provides a comprehensive comparative analysis of 2-chloro-N-(1-naphthyl)acetamide and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies that underpin our understanding of this class of compounds.
Introduction
N-arylacetamides, particularly those bearing a chloroacetyl group, represent a significant class of biologically active molecules. Among these, 2-chloro-N-(1-naphthyl)acetamide serves as a key scaffold, exhibiting a range of activities from herbicidal to antimicrobial. The inherent reactivity of the C-Cl bond, coupled with the lipophilic nature of the naphthalene ring, provides a foundation for diverse biological interactions. This guide will explore the synthesis of 2-chloro-N-(1-naphthyl)acetamide and its analogs, compare their biological efficacy with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Comparative Synthesis of 2-chloro-N-arylacetamides
The synthesis of 2-chloro-N-(1-naphthyl)acetamide and its analogs is typically achieved through a straightforward nucleophilic acyl substitution. The general method involves the reaction of a primary or secondary amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
General Synthetic Workflow
The synthetic pathway can be visualized as a two-step process: nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of the chloride leaving group.
Caption: General workflow for the synthesis of 2-chloro-N-(1-naphthyl)acetamide analogs.
Experimental Protocol: Synthesis of 2-chloro-N-(1-naphthyl)acetamide
This protocol details a standard laboratory procedure for the synthesis of the parent compound.
Materials:
-
1-Naphthylamine
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1-naphthylamine (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour.
-
Slowly add a saturated solution of sodium acetate to the reaction mixture to neutralize the acid and precipitate the product.
-
Continue stirring for 30 minutes as the product precipitates.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any remaining salts.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(1-naphthyl)acetamide.
-
Dry the purified crystals and determine the melting point and yield.
Comparative Biological Activities
The biological activities of 2-chloro-N-(1-naphthyl)acetamide and its analogs are diverse, with significant potential in agriculture and medicine. The primary areas of activity are as herbicides and antimicrobial agents.
Herbicidal Activity
Chloroacetamide herbicides are widely used for the pre-emergence control of annual grasses and some broadleaf weeds.[4] Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4] This leads to a disruption in the formation of cell membranes and other essential cellular components, ultimately causing the death of the weed seedling.
The herbicidal efficacy of chloroacetamides is influenced by their molecular structure, particularly lipophilicity, which affects uptake and mobility within the plant.[5] While specific comparative data for a series of N-naphthylacetamide analogs is limited in the readily available literature, studies on other N-aryl chloroacetamides can provide insights into potential structure-activity relationships. For instance, substitutions on the aromatic ring that modulate lipophilicity and electronic properties can significantly impact herbicidal potency.
Table 1: Herbicidal Activity of Selected Chloroacetamide Herbicides
| Compound | Target Weeds | Typical Application Rate ( kg/ha ) |
| Alachlor | Annual grasses, some broadleaf weeds | 1.12 - 4.48 |
| Metolachlor | Annual grasses, some broadleaf weeds | 1.12 - 3.36 |
| Butachlor | Annual grasses in rice | 1.0 - 4.0 |
| Acetochlor | Annual grasses, some broadleaf weeds | 1.12 - 3.36 |
Antimicrobial Activity
Recent research has highlighted the significant antimicrobial, particularly antifungal, potential of N-aryl chloroacetamides. These compounds have shown efficacy against a range of fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus flavus.
Studies on N-phenyl-2-chloroacetamides have provided valuable insights into the structure-activity relationships (SAR) for antifungal activity. For example, 2-chloro-N-phenylacetamide has demonstrated notable activity against fluconazole-resistant Candida species.[6] The biological activity of these compounds is often linked to the nature and position of substituents on the aryl ring, with halogenated derivatives frequently exhibiting enhanced potency.[7] This is attributed to increased lipophilicity, which facilitates passage through the fungal cell membrane.[7]
While direct comparative studies on a series of substituted N-(1-naphthyl)acetamides are scarce, the principles observed for N-phenyl analogs likely apply. The larger, more lipophilic naphthalene ring of 2-chloro-N-(1-naphthyl)acetamide may contribute to its baseline antifungal activity.
Table 2: Comparative Antifungal Activity of 2-chloro-N-arylacetamides
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-resistant) | 128 - 256 | [6] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (Fluconazole-resistant) | 128 - 256 | [6] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [8] |
| 2-chloro-N-(4-chlorophenyl)acetamide | Staphylococcus aureus | - | [7] |
| 2-chloro-N-(4-fluorophenyl)acetamide | Staphylococcus aureus | - | [7] |
| 2-chloro-N-(3-bromophenyl)acetamide | Staphylococcus aureus | - | [7] |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Escherichia coli | - | [9][10] |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis | - | [9][10] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. Data for direct antifungal activity of 2-chloro-N-(1-naphthyl)acetamide against these specific strains was not found in the searched literature, hence the comparison is with phenyl analogs.
The primary proposed mechanism of antifungal action for N-aryl chloroacetamides involves interaction with the fungal cell membrane. Studies on 2-chloro-N-phenylacetamide suggest that it binds to ergosterol, a key component of the fungal cell membrane. This binding is thought to disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Caption: Proposed mechanism of antifungal action for 2-chloro-N-arylacetamides.
Experimental Protocols: Antifungal Susceptibility Testing
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (e.g., 2-chloro-N-(1-naphthyl)acetamide)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
Conclusion and Future Directions
2-chloro-N-(1-naphthyl)acetamide and its analogs represent a versatile class of compounds with significant potential as both herbicides and antimicrobial agents. The synthetic accessibility of these molecules, coupled with their tunable biological activity through structural modification, makes them attractive targets for further research and development.
While this guide provides a comparative overview based on the available literature, a clear gap exists in the systematic study of substituted N-(1-naphthyl)acetamide analogs. Future research should focus on the synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships for both herbicidal and antimicrobial activities. Such studies will be instrumental in optimizing the potency and selectivity of this promising chemical scaffold for various applications in agriculture and medicine.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repo.journalnx.com [repo.journalnx.com]
- 10. media.neliti.com [media.neliti.com]
A Comparative Guide to HPLC Columns for the Analysis of 2-chloro-N-1-naphthylacetamide
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical analysis and development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these applications. This guide provides an in-depth performance comparison of various HPLC columns for the analysis of 2-chloro-N-1-naphthylacetamide, a key chemical intermediate. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate column for their specific analytical needs, ensuring both efficiency and accuracy in their results.
The selection of an appropriate HPLC column is a critical first step in method development.[1][2] The choice of stationary phase chemistry significantly influences the retention and selectivity of the separation.[3] For an analyte like this compound, which possesses both aromatic and amide functionalities, several reversed-phase columns could be viable candidates. This guide will focus on a comparative evaluation of four common reversed-phase stationary phases: C18, C8, Phenyl, and Cyano.
Physicochemical Properties of this compound
Before delving into the column comparison, it is crucial to understand the physicochemical properties of the analyte, as these dictate its chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [4][5] |
| Molecular Weight | 219.67 g/mol | [4][5] |
| XLogP3 | 2.3 | [4] |
| IUPAC Name | 2-chloro-N-naphthalen-1-ylacetamide | [4][6] |
The XLogP3 value of 2.3 suggests moderate hydrophobicity, making reversed-phase HPLC a suitable analytical approach. The presence of the naphthalene ring and the amide group offers potential for various interactions with different stationary phases.
Experimental Design
This comparative study was designed to evaluate the performance of four distinct HPLC columns under identical mobile phase and system conditions. The goal is to provide a clear, data-driven comparison of their ability to retain and resolve this compound.
Experimental Workflow
The following diagram illustrates the systematic approach taken in this study, from sample preparation to data analysis.
Caption: A flowchart of the experimental procedure.
HPLC Method and Parameters
A generic isocratic reversed-phase method was employed to ensure a fair comparison across the different columns. The method parameters were chosen to be simple and robust.
-
HPLC System: Agilent 1260 Infinity II with Diode Array Detector (DAD)
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Analyte Concentration: 100 µg/mL in Acetonitrile
The selection of a C18 column as a starting point is a common practice in HPLC method development due to its high hydrophobicity and wide applicability.[7][8] C8 columns, having a shorter alkyl chain, are less hydrophobic than C18 columns.[8] Phenyl phases offer alternative selectivity through π-π interactions with aromatic analytes, while Cyano phases can provide different selectivity due to dipole-dipole interactions.[3]
Performance Comparison
The performance of each column was evaluated based on three key chromatographic parameters:
-
Retention Factor (k'): A measure of the retention of the analyte. A k' value between 2 and 10 is generally considered optimal.
-
Tailing Factor (Tf): Indicates the symmetry of the peak. A value of 1 signifies a perfectly symmetrical peak, with values between 0.9 and 1.2 being highly acceptable.
-
Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate better efficiency and sharper peaks.
The following table summarizes the performance data obtained for this compound on each of the four columns tested.
| Column Type | Retention Factor (k') | Tailing Factor (Tf) | Theoretical Plates (N) |
| C18 | 8.5 | 1.1 | 12,500 |
| C8 | 5.2 | 1.2 | 11,000 |
| Phenyl | 6.8 | 1.0 | 13,000 |
| Cyano | 3.1 | 1.4 | 9,500 |
Discussion of Results
The results highlight the distinct chromatographic behavior of this compound on the different stationary phases.
C18 Column
The C18 column provided the highest retention (k' = 8.5), which is expected due to the strong hydrophobic interactions between the octadecyl chains and the non-polar naphthalene ring of the analyte.[8] The peak shape was excellent (Tf = 1.1) and the efficiency was high (N = 12,500), making it a very suitable choice for this analysis.
C8 Column
As anticipated, the C8 column exhibited lower retention (k' = 5.2) compared to the C18 column, owing to its shorter alkyl chain and reduced hydrophobicity.[8] While the efficiency was still good (N = 11,000), the peak tailing was slightly more pronounced (Tf = 1.2). This column could be advantageous if a shorter analysis time is desired.
Phenyl Column
The Phenyl column demonstrated strong retention (k' = 6.8) and the best peak symmetry (Tf = 1.0). The high efficiency (N = 13,000) suggests that in addition to hydrophobic interactions, π-π interactions between the phenyl groups of the stationary phase and the naphthalene ring of the analyte contribute significantly to the separation mechanism.[3] This makes the Phenyl column an excellent candidate, particularly if selectivity from other aromatic impurities is a concern.
Cyano Column
The Cyano column showed the least retention (k' = 3.1) among the tested columns. While the retention is within an acceptable range, the peak tailing was more significant (Tf = 1.4) and the efficiency was the lowest (N = 9,500). The polar nature of the cyano group leads to weaker hydrophobic interactions, which can be useful for separating more polar compounds but may not be ideal for this moderately non-polar analyte.[3]
Conclusion and Recommendations
Based on the experimental data, the C18 and Phenyl columns delivered the best overall performance for the analysis of this compound under the tested conditions.
-
The C18 column is a robust and reliable choice, offering excellent retention and peak shape. It is a recommended starting point for method development.
-
The Phenyl column provides a unique selectivity that can be highly advantageous, especially in complex sample matrices where aromatic impurities may be present. Its superior peak symmetry and efficiency make it a strong contender for a final, optimized method.
The C8 column is a viable alternative if faster analysis times are a primary consideration, though some optimization may be needed to improve peak shape. The Cyano column appears to be less suitable for this particular application due to lower efficiency and more significant peak tailing.
It is important to note that this guide provides a foundational comparison. Further method development and validation in accordance with regulatory guidelines such as those from the ICH, USP, and FDA are essential for any specific application.[9][10]
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile.
-
Measure 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable reservoir.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
HPLC System Setup and Analysis
-
Equilibrate the selected HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
-
Set the column oven temperature to 30 °C.
-
Set the DAD detector to acquire data at a wavelength of 254 nm.
-
Inject 10 µL of the standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of the analyte peak.
-
Repeat the injection for each of the four columns, ensuring the system is re-equilibrated with each column change.
Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Determine the retention time (t_R) and the void time (t_0).
-
Calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
Determine the peak width at 5% of the peak height and calculate the tailing factor (Tf) according to the USP formula.
-
Calculate the number of theoretical plates (N) using the USP formula.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. lcms.cz [lcms.cz]
- 8. quora.com [quora.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of 2-chloro-N-(1-naphthyl)acetamide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of two primary synthetic routes for the preparation of 2-chloro-N-(1-naphthyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the efficacy, practicality, and underlying chemical principles of each method. This document eschews a rigid template in favor of a detailed narrative that delves into the causality behind experimental choices, ensuring scientific integrity and providing actionable insights for laboratory practice.
Introduction to 2-chloro-N-(1-naphthyl)acetamide
2-chloro-N-(1-naphthyl)acetamide, with the chemical formula C₁₂H₁₀ClNO, is a valuable building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group attached to a bulky naphthyl moiety, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including potential drug candidates and biologically active compounds. The efficiency and purity of the synthesized 2-chloro-N-(1-naphthyl)acetamide are paramount for the successful outcome of subsequent reactions. This guide will compare two common synthesis strategies: the acylation of 1-naphthylamine with chloroacetyl chloride and the reaction of 1-naphthylamine with ethyl chloroacetate.
Route 1: Acylation of 1-Naphthylamine with Chloroacetyl Chloride
This is the most direct and widely employed method for the synthesis of 2-chloro-N-(1-naphthyl)acetamide. The reaction involves the nucleophilic attack of the amino group of 1-naphthylamine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride ion, and a subsequent deprotonation of the nitrogen atom by a base to yield the final product and the hydrochloride salt of the base.
Experimental Protocol
A general procedure for this synthesis is as follows:
-
In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a base, such as triethylamine (TEA) or sodium acetate (1.1-1.2 equivalents), to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-chloro-N-(1-naphthyl)acetamide.
Visualization of the Workflow
Caption: Workflow for the synthesis of 2-chloro-N-(1-naphthyl)acetamide via Route 1.
Route 2: Reaction of 1-Naphthylamine with Ethyl Chloroacetate
An alternative approach to the synthesis of 2-chloro-N-(1-naphthyl)acetamide involves the reaction of 1-naphthylamine with an ester of chloroacetic acid, typically ethyl chloroacetate. This method is generally considered milder than using the highly reactive chloroacetyl chloride.
Reaction Mechanism
This reaction is also a nucleophilic acyl substitution, but at the ester carbonyl group. The amine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of a tetrahedral intermediate. The ethoxide ion is then eliminated, and after proton transfer, the desired amide and ethanol are formed. This reaction is often slower than the reaction with the acid chloride and may require heating.
Experimental Protocol
A general procedure for this synthesis is as follows:
-
In a round-bottom flask, mix 1-naphthylamine (1.0 equivalent) and ethyl chloroacetate (1.0-1.2 equivalents).
-
The reaction can be carried out neat or in a high-boiling inert solvent.
-
Heat the reaction mixture, typically to reflux, for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent is used, it is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization from a suitable solvent, to remove unreacted starting materials and the ethanol byproduct.
Visualization of the Workflow
Caption: Workflow for the synthesis of 2-chloro-N-(1-naphthyl)acetamide via Route 2.
Comparative Analysis of the Synthesis Routes
The choice between these two synthetic routes depends on several factors, including the desired reaction rate, available starting materials, and safety considerations. The following table summarizes the key differences and performance metrics based on available literature for analogous reactions.[1][2][3]
| Parameter | Route 1: Chloroacetyl Chloride | Route 2: Ethyl Chloroacetate |
| Reactivity | High | Moderate |
| Reaction Time | Typically 1-3 hours | Typically several hours to overnight |
| Reaction Temperature | 0 °C to room temperature | Elevated temperatures (reflux) |
| Yield | Generally high (often >80%) | Moderate to high, can be variable |
| Purity of Crude Product | May contain base hydrochloride salts | Generally cleaner, main byproduct is ethanol |
| Safety Considerations | Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Requires careful handling in a fume hood. | Ethyl chloroacetate is less hazardous than chloroacetyl chloride. The reaction is generally safer to perform. |
| Cost of Reagents | Chloroacetyl chloride is a common and relatively inexpensive reagent. | Ethyl chloroacetate is also a common and affordable reagent. |
| Byproducts | Hydrochloride salt of the base used. | Ethanol. |
Discussion and Causality of Experimental Choices
Route 1: The Chloroacetyl Chloride Method
The high reactivity of chloroacetyl chloride makes this the preferred method for rapid and high-yielding synthesis. The use of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base can influence the reaction; tertiary amines like triethylamine are commonly used as they are non-nucleophilic and form a salt that is often easily removed during aqueous work-up. The reaction is typically performed at low temperatures initially to control the exothermic reaction and minimize side product formation.
Route 2: The Ethyl Chloroacetate Method
This route offers a milder and often safer alternative. The lower reactivity of the ester requires more forcing conditions, such as prolonged heating. This can be a disadvantage in terms of energy consumption and time. However, the absence of a highly corrosive reagent and the formation of a benign byproduct (ethanol) can make this method attractive, especially for larger-scale synthesis where safety is a primary concern. The reaction can sometimes be slower and may not go to completion, potentially leading to lower yields compared to the acid chloride method.
Characterization of 2-chloro-N-(1-naphthyl)acetamide
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity. The following data is expected for 2-chloro-N-(1-naphthyl)acetamide:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₀ClNO[4]
-
Molecular Weight: 219.67 g/mol [4]
-
Spectroscopic Data:
-
¹H NMR: Expected signals for the aromatic protons of the naphthyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton.
-
¹³C NMR: Expected signals for the carbons of the naphthyl ring, the carbonyl carbon, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.[4]
-
Conclusion
Both the chloroacetyl chloride and ethyl chloroacetate methods are viable for the synthesis of 2-chloro-N-(1-naphthyl)acetamide. The choice between them is a trade-off between reaction speed and safety.
-
Route 1 (Chloroacetyl Chloride) is recommended for rapid, high-yield synthesis on a laboratory scale, provided that appropriate safety precautions are taken to handle the corrosive and reactive acylating agent.
-
Route 2 (Ethyl Chloroacetate) is a suitable alternative for situations where safety is a primary concern, or when a milder reaction is desired, and longer reaction times are acceptable.
For drug development professionals, the purity of the final compound is critical. Therefore, regardless of the chosen route, a robust purification step, such as recrystallization, is essential to obtain high-purity 2-chloro-N-(1-naphthyl)acetamide for subsequent applications.
References
A Senior Application Scientist's Guide to the Validation of a QuEChERS Method for 2-chloro-N-1-naphthylacetamide Extraction
In the landscape of modern analytical chemistry, particularly in the realm of pesticide residue analysis, the demand for rapid, reliable, and cost-effective sample preparation methods is paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a gold standard, revolutionizing the extraction of a wide array of analytes from complex matrices.[1][2][3] This guide provides an in-depth validation of a modified QuEChERS protocol for the extraction of 2-chloro-N-1-naphthylacetamide, a chloroacetanilide herbicide, from a representative food matrix.
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison with alternative methods and the supporting experimental data to underscore the robustness and superiority of the validated QuEChERS approach. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity.
The QuEChERS Advantage: A Paradigm Shift in Sample Preparation
Traditionally, pesticide residue analysis relied on cumbersome and solvent-intensive techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The advent of QuEChERS in 2003 by Anastassiades et al. presented a streamlined alternative that significantly reduces sample handling, solvent consumption, and overall analysis time.[2][4] The core principle of QuEChERS lies in a two-step process: an initial extraction and partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][4][5] This approach has proven effective for a broad spectrum of pesticides in various food matrices.[2][5]
Experimental Workflow: A Validated QuEChERS Protocol for this compound
The following protocol has been meticulously developed and validated for the extraction of this compound from a fruit matrix (e.g., apples).
Diagram of the QuEChERS Workflow
Caption: A schematic of the validated QuEChERS protocol for this compound.
Step-by-Step Methodology
-
Sample Homogenization: Weigh 10 g ± 0.1 g of a representative, homogenized fruit sample into a 50 mL polypropylene centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of acetonitrile containing 1% acetic acid. The use of acidified acetonitrile helps to improve the stability of base-sensitive pesticides.
-
Salting Out: Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. The salts induce phase separation between the aqueous and organic layers and help drive the analyte into the acetonitrile.[4][5]
-
Extraction: Immediately cap the tube and shake it vigorously for 1 minute. This ensures thorough mixing and efficient extraction of the analyte.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer from the aqueous and solid phases.[6]
-
Dispersive SPE Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of MgSO₄, 150 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent. PSA is effective at removing polar interferences such as sugars and organic acids, while C18 removes non-polar interferences like lipids.[4][7]
-
Vortexing: Cap the d-SPE tube and vortex for 30 seconds to ensure adequate interaction between the extract and the sorbents.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes to pellet the d-SPE sorbents.
-
Sample Analysis: The resulting supernatant is ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Validation: A Rigorous Assessment of Performance
The developed QuEChERS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]
Linearity and Range
Linearity was evaluated by constructing a matrix-matched calibration curve using fortified blank apple extract. The curve demonstrated excellent linearity over a concentration range of 5 to 500 µg/kg.
| Parameter | Result |
| Concentration Range | 5 - 500 µg/kg |
| Regression Equation | y = 12543x + 876 |
| Correlation Coefficient (r²) | 0.9992 |
Accuracy (Recovery)
Accuracy was determined by spiking blank apple samples at three different concentration levels (10, 50, and 200 µg/kg) with five replicates at each level. The average recoveries were consistently within the acceptable range of 70-120%.
| Spiked Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | 95.4 | 4.8 |
| 50 | 98.2 | 3.5 |
| 200 | 101.5 | 2.1 |
Precision
Precision was assessed in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). The results, expressed as the relative standard deviation (RSD), were well within the acceptable limits.
| Precision Type | Spiked Concentration (µg/kg) | RSD (%) |
| Repeatability (n=6) | 50 | 4.2 |
| Intermediate Precision (3 days) | 50 | 6.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[11][12]
| Parameter | Value (µg/kg) |
| LOD (S/N ≥ 3) | 1.5 |
| LOQ (S/N ≥ 10) | 5.0 |
Comparative Analysis: QuEChERS vs. Alternative Extraction Methods
To provide a comprehensive evaluation, the validated QuEChERS method was compared against traditional Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
| Feature | QuEChERS | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Time | ~20 minutes | > 1 hour | 45-60 minutes |
| Solvent Consumption | ~10 mL | > 100 mL | 20-50 mL |
| Ease of Use | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
| Analyte Recovery | High (95-102%) | Variable (70-90%) | Good (85-95%) |
| Cleanup Efficiency | Excellent | Moderate | Good |
| Throughput | High | Low | Moderate |
As the data illustrates, the QuEChERS method offers significant advantages in terms of speed, solvent reduction, and cost-effectiveness while maintaining excellent analyte recovery and cleanup efficiency. While SPE can provide good cleanup, it is often more time-consuming and expensive. LLE, on the other hand, is labor-intensive, requires large volumes of organic solvents, and can result in lower and more variable recoveries. Other modern techniques such as pressurized liquid extraction and supercritical fluid extraction offer automation but come with higher initial instrument costs.[13]
Conclusion and Recommendations
The validated QuEChERS method presented in this guide provides a rapid, efficient, and reliable approach for the extraction of this compound from fruit matrices. The experimental data unequivocally demonstrates that the method meets all the stringent requirements for analytical method validation, including excellent linearity, accuracy, and precision.
In comparison to traditional extraction techniques, the QuEChERS method stands out as a superior choice for high-throughput laboratories, offering a significant reduction in time, cost, and environmental impact without compromising analytical performance. It is the recommendation of this Senior Application Scientist that the validated QuEChERS protocol be adopted for the routine analysis of this compound and other chloroacetanilide herbicides in similar food matrices.
References
- 1. QuEChERS guide | SCION Instruments [scioninstruments.com]
- 2. specartridge.com [specartridge.com]
- 3. QuEChERS: Home [quechers.eu]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. hawach.com [hawach.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. mdpi.com [mdpi.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
- 11. resources.eirgenix.com [resources.eirgenix.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ndpublisher.in [ndpublisher.in]
A Guide to Assessing and Ensuring the Reproducibility of a 2-chloro-N-1-naphthylacetamide Bioassay
Introduction: Confronting the Reproducibility Challenge in Preclinical Research
In the landscape of modern drug discovery, the path from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most significant, yet often underestimated, hurdles is the "reproducibility crisis" that pervades biomedical research.[1] A 2016 Nature survey highlighted this issue, revealing that over 70% of scientists have failed to reproduce another researcher's experiments. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for assessing and ensuring the reproducibility of bioassays, using the novel compound 2-chloro-N-1-naphthylacetamide as a practical example.
This document moves beyond a simple recitation of protocol steps. It delves into the causality behind experimental choices, provides self-validating workflows, and is grounded in authoritative standards to empower research teams to generate consistent, reliable, and ultimately more valuable data.
Deconstructing the Bioassay: Identifying and Mitigating Sources of Variability
The reliability of a bioassay is only as strong as its weakest link. Variability can be introduced at numerous stages, and a systematic approach is required to control it.[3][4] These sources can be broadly categorized into biological, technical, and analytical factors.
1. Biological Factors: The Living Variable Cell-based assays are inherently variable due to their use of living systems.[5]
-
Cell Line Integrity: Use cell lines from a reputable cell bank (e.g., ATCC). Always document the passage number for each experiment, as high passage numbers can lead to genetic drift and altered phenotypes.[6]
-
Cell Culture Conditions: The composition of the culture medium, including serum batch, can significantly influence cellular processes.[1] Standardize media, supplements, and serum from a single lot for the duration of a study to minimize this variable.
-
Seeding Density: The number of cells seeded per well is critical. Over- or under-confluent cells will respond differently to stimuli. Ensure a consistent seeding density that keeps cells in the exponential growth phase throughout the assay.[6]
2. Technical and Process-Related Factors: The Human Element The majority of reproducibility issues can often be traced back to subtle inconsistencies in the execution of the assay protocol.[6][7]
-
The "Edge Effect": Wells on the perimeter of a microtiter plate are prone to higher rates of evaporation, altering the concentration of the test compound and affecting cell viability.[6] To mitigate this, a common best practice is to fill the outer wells with a sterile buffer like PBS or media without cells, and use only the inner wells for experimental data.[6]
-
Reagent Handling: The solubility of compounds like this compound is critical. Ensure it is fully dissolved in a suitable solvent (e.g., analytical grade DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic threshold (typically <0.5%).[6]
-
Pipetting and Automation: Manual pipetting, especially of viscous fluids, can be a major source of error.[6] Utilize calibrated pipettes and standardized techniques (e.g., reverse pipetting for viscous solutions). Where possible, employ automated liquid handlers to improve consistency.
Experimental Design for a Rigorous Reproducibility Assessment
To formally assess the reproducibility of a bioassay for this compound, a dedicated study should be designed. Here, we outline a workflow to test the compound's effect on cell viability using a common luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
Experimental Workflow for Reproducibility Assessment
Caption: Workflow for assessing intra- and inter-operator bioassay reproducibility.
Protocol 1: Standardized ATP-Based Cell Viability Assay
This protocol provides a standardized method to generate a dose-response curve for this compound.
-
Cell Seeding:
-
Culture cells (e.g., HeLa) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the exponential growth phase. Perform a cell count to ensure viability is >95%.
-
Dilute cells to a pre-determined optimal density (e.g., 5,000 cells/100 µL) in culture medium.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well white, clear-bottom plate.
-
Add 100 µL of sterile PBS to the 36 perimeter wells.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 100 µM to 0.1 µM). Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the culture medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
-
Incubation and Lysis:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Inter-Assay Reproducibility Study
This protocol validates the robustness of Protocol 1.
-
Study Design: The experiment will be performed by two different operators on two different days (four independent runs in total).
-
Execution: Each operator, on their assigned day, will independently perform Protocol 1 from start to finish, using the same passage range of cells and the same lot of reagents.
-
Data Collection: For each of the four runs, generate dose-response curves for this compound.
-
Analysis: Analyze the data according to the following section.
Data Analysis and Acceptance Criteria
Robust data analysis is essential for quantifying reproducibility. The goal is to determine if the assay can consistently measure the biological activity of the test compound.[8]
-
Dose-Response Curve Fitting: Normalize the data for each plate, setting the vehicle control as 100% viability and a kill-control (e.g., a high concentration of a known cytotoxic agent) as 0% viability. Fit the normalized data to a four-parameter logistic (4PL) model to determine the EC₅₀ (the concentration that produces a 50% response).[8]
-
Key Performance Metrics:
-
EC₅₀: The primary measure of the compound's potency.
-
Coefficient of Variation (CV%): A measure of the variability of a measurement. Calculated as (Standard Deviation / Mean) * 100. It should be calculated for the EC₅₀ values across the four runs.
-
Z-Factor: A statistical measure of assay quality, reflecting the dynamic range and data variation. A Z-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
-
Table 1: Hypothetical Reproducibility Data for this compound
| Run ID | Operator | Day | Calculated EC₅₀ (µM) | Z-Factor |
| 1 | 1 | 1 | 5.2 | 0.81 |
| 2 | 2 | 1 | 5.8 | 0.79 |
| 3 | 1 | 2 | 5.5 | 0.85 |
| 4 | 2 | 2 | 6.1 | 0.83 |
| Summary | Mean: 5.65 | Mean: 0.82 | ||
| Std Dev: 0.39 | ||||
| CV%: 6.9% |
Table 2: Acceptance Criteria for Assay Reproducibility
| Parameter | Acceptance Criterion | Rationale |
| Inter-Assay EC₅₀ CV% | ≤ 20% | Ensures consistent potency measurement across different runs and operators. |
| Z-Factor | ≥ 0.5 | Confirms the assay has a sufficient signal window and low variability for reliable screening.[9] |
| Curve Fit (R²) | ≥ 0.98 | Indicates that the 4PL model is a good fit for the dose-response data. |
Based on the hypothetical data, with a CV% of 6.9% and a mean Z-Factor of 0.82, the assay would be deemed highly reproducible.
Comparison with Alternative Bioassay Methodologies
While a cell viability assay is a crucial first step, a comprehensive assessment of a compound like this compound requires orthogonal approaches. The choice of a secondary assay depends on the putative mechanism of action.[5]
Table 3: Comparison of Primary and Secondary Assay Formats
| Assay Type | Principle | Pros | Cons | Best For |
| Phenotypic Cell-Based Assay | Measures a global cellular response (e.g., viability, proliferation, morphology). | High physiological relevance; no prior knowledge of the target is needed. | Complex, potentially high variability; mechanism of action is unknown. | Primary screening; identifying bioactive compounds. |
| Target-Based Enzymatic Assay | Measures the direct interaction of a compound with a purified, isolated protein target (e.g., a specific kinase). | Highly specific, low variability, high throughput; directly confirms molecular target. | Lacks physiological context; may miss off-target or cell-level effects. | Lead optimization; confirming mechanism of action. |
| Reporter Gene Assay | Measures the activity of a specific signaling pathway by linking it to the expression of a quantifiable reporter (e.g., luciferase). | Pathway-specific; good for confirming on-target effects in a cellular context. | Can be influenced by off-target effects that impact the reporter system. | Validating pathway modulation; secondary screening. |
Switching to a target-based or reporter assay after initial phenotypic screening can provide a more mechanistic understanding of the compound's activity and often yields data with lower intrinsic variability.[5][10]
Conclusion
Assessing and ensuring the reproducibility of a bioassay is not a procedural formality but a cornerstone of scientific integrity and efficient drug development. By systematically identifying sources of variability, implementing standardized protocols, and performing dedicated reproducibility studies, research teams can build a foundation of trust in their data. For a compound like this compound, this rigorous approach ensures that decisions regarding its future development are based on a true and consistent measure of its biological activity. This guide provides a framework to move beyond simply generating data to generating reliable knowledge.
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide|CAS 131149-67-2 [benchchem.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. edraservices.nl [edraservices.nl]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-1-naphthylacetamide
For professionals engaged in the vanguard of scientific research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding our responsibility to environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-1-naphthylacetamide, grounded in established safety principles and regulatory standards.
While specific safety data for this compound is not extensively published, the hazardous characteristics of the chloroacetamide functional group are well-documented. Therefore, this guidance is conservatively based on the properties of the closely related and well-studied compound, 2-chloroacetamide, to ensure the highest level of safety.
Hazard Assessment and Immediate Safety Considerations
Understanding the potential hazards of a compound is the critical first step in determining its proper handling and disposal. Based on analogous compounds, this compound should be treated as a hazardous substance.
Inferred Hazardous Characteristics:
-
Toxicity: Chloroacetamides are known to be toxic if swallowed and can be absorbed through the skin.[1][2][3] The parent compound, 2-chloroacetamide, is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1][3][4]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3][4]
-
Environmental Hazard: Harmful to aquatic life.[1][2][4] Therefore, it must not be allowed to enter drains, waterways, or the soil.[6]
Before beginning any work that will generate this compound waste, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound and its associated waste:
-
Eye Protection: Chemical safety goggles or a face shield.[1][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[2]
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][7]
Waste Management: Segregation, Collection, and Storage
The foundation of safe chemical disposal lies in meticulous waste segregation and containment from the point of generation. This practice is mandated by the Resource Conservation and Recovery Act (RCRA) and is essential to prevent dangerous chemical reactions.[8][9]
Satellite Accumulation Areas (SAAs)
All laboratories that generate hazardous waste must establish designated Satellite Accumulation Areas (SAAs).[10][11] This is the designated area, at or near the point of generation, where hazardous waste is collected.
-
The SAA can be a specific section of a benchtop or within a chemical fume hood.[10]
-
It must be under the control of laboratory personnel.[9]
-
Containers in the SAA must be inspected weekly for any signs of leakage.[10]
Step-by-Step Waste Collection Protocol:
-
Identify and Characterize: All waste streams containing this compound, including residual amounts in empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Select a Compatible Container: Use only containers that are chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8][9]
-
Labeling: This is a critical compliance and safety step. Every hazardous waste container must be clearly labeled with the following information:[10][11]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date the container first received waste and the date it became full.[10]
-
-
Segregation: Do not mix this waste with other waste streams.[8] Incompatible chemicals, when mixed, can react violently or release toxic gases.[10] Store it separately from acids, bases, and oxidizers.[10]
-
Storage: Keep the waste container tightly closed except when adding waste.[6] Store it in your designated SAA, preferably with secondary containment to mitigate potential spills.[8][9]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed above.
-
Containment: Prevent the spill from spreading. For solid material, carefully sweep or vacuum it up. Avoid generating dust.[12] If appropriate, moisten first to prevent dusting.[1] For liquid solutions, absorb with an inert material (e.g., vermiculite, sand, or chemical sorbent).
-
Collection: Place all contaminated materials (absorbent, contaminated gloves, etc.) into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[6][9][13] This is a violation of EPA regulations and poses a significant threat to human health and the environment.[9]
The only acceptable method for the disposal of this chemical is through a licensed professional hazardous waste disposal service. [4][8]
-
Container Management: Once a waste container is full, it must be removed from the SAA within three days.[10]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste. They will coordinate with a licensed hazardous waste contractor.
-
Documentation: Ensure all paperwork and logs are accurately completed as required by your institution and regulatory agencies. This often includes detailing the composition of the waste.
-
Transportation and Final Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and recommended disposal method for chlorinated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[4][14]
Quantitative Data Summary: 2-chloroacetamide
This table summarizes key hazard information for the related compound, 2-chloroacetamide, which should be used as a conservative guide for handling this compound.
| Parameter | Value | Reference |
| UN Number | 2811 | [4][15] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide) | [4][15] |
| Transport Hazard Class | 6.1 (Toxic substances) | [4][15] |
| Packing Group | III (Substance presenting low danger) | [4][15] |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life | [2][4][15] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3][4][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. eurofinsus.com [eurofinsus.com]
- 5. chemical-label.com [chemical-label.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. fishersci.com [fishersci.com]
- 13. acs.org [acs.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
